(3-methyl-3H-diazirin-3-yl)-acetic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(3-methyldiazirin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-4(5-6-4)2-3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJXSJIJTWBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294415 | |
| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
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Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-95-3 | |
| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-95-3 | |
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| Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
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| Record name | 2-(3-methyl-3H-diazirin-3-yl)acetic acid | |
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(3-methyl-3H-diazirin-3-yl)-acetic acid: A Technical Guide for Photoaffinity Labeling
Introduction: The Power of Precision in Mapping Molecular Interactions
In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing a snapshot of the binding event in a complex biological milieu. At the heart of this technique lies the photoreactive probe, a molecule meticulously designed to seek out its target and, upon photoactivation, form a permanent covalent bond. Among the arsenal of photoreactive groups, diazirines have gained prominence due to their small size, which minimizes steric hindrance, and their high reactivity upon UV irradiation.[1][2]
This technical guide provides an in-depth exploration of (3-methyl-3H-diazirin-3-yl)-acetic acid (CAS 16297-95-3), an aliphatic diazirine-containing building block for the synthesis of photoaffinity probes. While direct literature on this specific acetic acid derivative is sparse, this guide will draw upon the extensive knowledge of the closely related and widely used 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, alongside the fundamental principles of diazirine chemistry, to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
(3-methyl-3H-diazirin-3-yl)-acetic acid is characterized by a strained three-membered ring containing two nitrogen atoms (a diazirine) and a carboxylic acid functional group. This unique combination of moieties imparts the molecule with its desirable properties as a photo-crosslinking agent.
| Property | Description | Source(s) |
| Chemical Name | 2-(3-methyl-3H-diazirin-3-yl)acetic acid | [3] |
| CAS Number | 16297-95-3 | [3] |
| Molecular Formula | C₄H₆N₂O₂ | [3] |
| Molecular Weight | 114.10 g/mol | [3] |
| Photoreactivity | Upon irradiation with UV light (typically 350-370 nm), the diazirine ring releases nitrogen gas (N₂) to form a highly reactive carbene intermediate. | [4] |
| Reactivity of Carbene | The generated singlet carbene is short-lived and can insert into C-H, N-H, and O-H bonds in close proximity, forming a stable covalent linkage. | [5][6] |
| Chemical Stability | The diazirine ring is relatively stable in the dark and to a range of chemical conditions, including nucleophiles and both acidic and basic environments, making it compatible with various synthetic and biological protocols. | [7] |
| Functional Handle | The carboxylic acid group provides a versatile point of attachment for conjugation to ligands, drugs, or other molecules of interest through standard amide bond formation chemistries. |
Structural Comparison: Acetic vs. Propanoic Acid Derivatives
The primary difference between the title compound and its more commonly cited propanoic acid analogue is the length of the alkyl chain separating the diazirine ring from the carboxylic acid. The shorter, two-carbon (acetic) linker may offer advantages in specific probe designs where a more compact and rigid connection to the ligand of interest is desired. Conversely, the three-carbon (propanoic) linker provides greater flexibility and reach. The choice between these building blocks will depend on the specific structural hypotheses being tested for a given ligand-target interaction.
Synthesis of Aliphatic Diazirines: A Generalized Protocol
The synthesis typically proceeds through three key steps:
-
Imine Formation: Reaction of a ketone with ammonia.
-
Diaziridine Formation: Cyclization of the imine with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA).
-
Oxidation: Conversion of the diaziridine to the final diazirine product.
Hypothetical Synthesis of (3-methyl-3H-diazirin-3-yl)-acetic acid:
A plausible precursor for the synthesis would be 3-oxobutanoic acid (acetoacetic acid). The reaction would proceed as follows:
-
Step 1 & 2 (One-Pot): 3-oxobutanoic acid is treated with hydroxylamine-O-sulfonic acid in liquid ammonia. The ammonia first reacts with the ketone to form the imine in situ, which is then converted to the diaziridine intermediate by HOSA.
-
Step 3 (Oxidation): After the formation of the diaziridine, an oxidizing agent such as iodine in the presence of a base (e.g., triethylamine) or silver(I) oxide is added to the reaction mixture to yield the final diazirine product, (3-methyl-3H-diazirin-3-yl)-acetic acid.[8]
It is crucial to note that the harsh conditions of some of these synthetic steps may require protection of the carboxylic acid group (e.g., as an ester), followed by a final deprotection step.
Application in Photoaffinity Labeling
The primary application of (3-methyl-3H-diazirin-3-yl)-acetic acid is as a building block for creating photoaffinity probes. The general workflow for using such a probe is outlined below.
Probe Synthesis
The carboxylic acid moiety of (3-methyl-3H-diazirin-3-yl)-acetic acid allows for straightforward coupling to a ligand of interest that contains a primary or secondary amine, forming a stable amide bond. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like NHS (N-hydroxysuccinimide) are commonly employed.
Experimental Protocol: Photo-Crosslinking in Cell Lysate
This protocol provides a general framework for a photoaffinity labeling experiment. Optimization of probe concentration, irradiation time, and other parameters is essential for each specific system.
Materials:
-
Diazirine-functionalized probe of interest.
-
Cell lysate containing the target protein.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
UV lamp with an emission maximum between 350-370 nm (e.g., a 365 nm UV lamp).[5]
-
Apparatus for protein analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Procedure:
-
Probe Incubation:
-
Dilute the cell lysate to the desired protein concentration in ice-cold PBS.
-
Add the diazirine probe to the lysate to achieve the desired final concentration (typically in the low micromolar to nanomolar range). A no-probe control and a competition control (with an excess of the unmodified ligand) should be run in parallel.
-
Incubate the samples for a sufficient time to allow for binding of the probe to its target (e.g., 30-60 minutes on ice or at 4°C).
-
-
UV Irradiation:
-
Place the samples in a suitable vessel (e.g., a petri dish or a multi-well plate) on ice.
-
Position the UV lamp at a fixed distance from the samples.
-
Irradiate the samples with UV light (350-370 nm) for a predetermined time (e.g., 5-30 minutes).[5] The optimal irradiation time needs to be determined empirically to maximize cross-linking while minimizing potential damage to the biological sample.
-
-
Quenching (Optional but Recommended):
-
After irradiation, a quenching reagent can be added to scavenge any unreacted carbene intermediates, although their lifetime is very short.
-
-
Analysis:
-
The samples are now ready for downstream analysis. This may involve:
-
SDS-PAGE and Western Blotting: To visualize a shift in the molecular weight of the target protein upon covalent modification by the probe.
-
Affinity Purification: If the probe includes a tag (e.g., biotin), the cross-linked complexes can be purified.
-
Mass Spectrometry: To identify the protein that has been covalently labeled and, in some cases, to map the specific site of cross-linking.
-
-
Spectroscopic Data (Predicted)
Predicted ¹H NMR (in CDCl₃):
-
-COOH: A broad singlet, typically downfield (>10 ppm).
-
-CH₂-: A singlet or a multiplet depending on the chiral environment, expected around 2.0-2.5 ppm.
-
-CH₃: A singlet, expected around 1.0-1.5 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
C=O: Expected around 170-180 ppm.
-
-CH₂-: Expected around 30-40 ppm.
-
Diazirine Carbon: A quaternary carbon, expected to be a weak signal around 20-30 ppm.
-
-CH₃: Expected around 20-25 ppm.
It is imperative for researchers to acquire and interpret their own analytical data for the specific probes they synthesize to confirm their structure and purity.
Safety and Handling
Diazirine-containing compounds should be handled with care. While generally stable in the dark, they are light-sensitive and can be thermally labile. It is recommended to:
-
Store diazirine compounds in the dark, at low temperatures (e.g., -20°C).
-
Handle the compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid exposure to strong light sources during handling and storage.
Conclusion
(3-methyl-3H-diazirin-3-yl)-acetic acid is a valuable, albeit less documented, building block for the construction of photoaffinity probes. Its compact structure and versatile carboxylic acid handle make it a suitable choice for a variety of applications in chemical biology and drug discovery. By understanding the fundamental principles of diazirine chemistry and leveraging established protocols for probe synthesis and photo-crosslinking, researchers can effectively utilize this reagent to illuminate the complex world of molecular interactions.
References
-
Walko, M., Hewitt, E., Radford, S. E., & Wilson, A. J. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. Organic & Biomolecular Chemistry, 17(15), 3855-3860. [Link]
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- Kim, J. H., & Lee, H. G. (2002). Effective synthesis of a carbon-linked diazirinyl fatty acid derivative via reduction of the carbonyl group to methylene with triethylsilane-trifluoroacetic acid. Bulletin of the Korean Chemical Society, 23(6), 885-886.
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Wang, C., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1369. [Link]
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García-López, J. A., et al. (2020). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 5(4), 1806-1812. [Link]
- Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers.
- Precise PEG. (n.d.). 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid.
- AA Blocks. (n.d.). 16297-95-3 | 2-(3-methyl-3H-diazirin-3-yl)acetic acid.
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Artrimenti, E., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(23), 5553. [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling.
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- Al-Masoudi, N. A., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules, 28(15), 5871.
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- Vanoli, E., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Organic Process Research & Development, 24(1), 103-109.
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Iacobucci, C., et al. (2022). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews, 41(5), 726-757. [Link]
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Murai, Y., & Hashimoto, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1408. [Link]
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Kumar, A., et al. (2021). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 11(62), 39353-39358. [Link]
- Schmitz, E., & Ohme, R. (1961).
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Murai, Y., & Hashimoto, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1408. [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Szychowska, A., et al. (2020). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 25(22), 5275.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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- BLDpharm. (n.d.). 2049109-24-0|2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid.
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- ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum.
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Mechanism of Carbene Generation from Methyl-Diazirines: A Technical Guide for Photoaffinity Labeling
Executive Summary
Identifying the precise macromolecular targets of biologically active small molecules is a critical bottleneck in drug development. Photoaffinity labeling (PAL) has emerged as a premier biochemical method to map these interactions[1]. Among the arsenal of photoreactive groups, alkyl-diazirines—specifically methyl-diazirines—are highly prized. They are nearly isosteric to a methyl group, minimizing steric perturbation of the parent ligand, and can be activated at biologically benign wavelengths (~355-365 nm)[1][2]. This whitepaper deconstructs the photochemical mechanisms of methyl-diazirine activation, the causality behind their labeling preferences, and provides a self-validating experimental protocol for researchers.
Photochemical Mechanism: The Carbene and Diazo Bifurcation
The activation of a methyl-diazirine is not a singular event but a bifurcated pathway that dictates the success of a crosslinking experiment.
Upon irradiation with long-wave UV light (350–365 nm), the methyl-diazirine undergoes an n→π∗ transition, elevating it to a singlet excited state ( S1 )[3]. From this high-energy state, the molecule partitions into two dominant trajectories:
-
Singlet Carbene Generation (The Canonical Pathway): The excited diazirine rapidly extrudes molecular nitrogen ( N2 ) to form a highly reactive singlet dialkylcarbene[1][2]. This electrophilic species has a sub-nanosecond lifetime and undergoes rapid, residue-agnostic insertion into spatial-adjacent C-H, O-H, and N-H bonds to form stable covalent adducts[1][2]. If no target is immediately accessible, the carbene is rapidly quenched by solvent (water) to form an alcohol, or undergoes intramolecular rearrangement to form a stable olefin[1].
-
Diazo Isomerization (The Competing Pathway): A significant fraction of the excited methyl-diazirine undergoes structural rearrangement to form a linear diazo isomer[3][4]. Unlike the ephemeral carbene, the alkyl diazo intermediate is relatively long-lived and electrophilic. While it can be further photolyzed to a carbene using shorter wavelength light (<315 nm), standard biological protocols use 365 nm, leaving the diazo species intact to undergo alternative nucleophilic attacks[3].
Photochemical bifurcation of methyl-diazirine into singlet carbene and diazo intermediates.
Causality in Reactivity: Decoding Labeling Preferences
Understanding the dual nature of methyl-diazirine activation is paramount for interpreting PAL data. The labeling profile of a methyl-diazirine probe is a composite of both carbene and diazo reactivity[4].
-
Carbene-Mediated Labeling: Provides the desired "snapshot" of the binding pocket. Because the singlet carbene inserts into almost any proximal bond, it accurately reflects the spatial orientation of the ligand[2].
-
Diazo-Mediated Labeling ("Pseudo-PAL"): Alkyl diazo intermediates selectively react with protonated carboxylic acids[4]. Consequently, methyl-diazirines exhibit a pronounced, pH-dependent labeling preference for acidic amino acids (glutamate and aspartate)[4]. This acid-selectivity can skew data, leading to the preferential enrichment of highly acidic proteins or membrane proteins where the local hydrophobic environment increases the reactivity of carboxylate side chains[4].
Quantitative Comparison of Reactive Intermediates
| Parameter | Singlet Carbene | Diazo Isomer |
| Formation Mechanism | N2 Extrusion from S1 state | Structural rearrangement from S1 state |
| Lifetime | < 1 nanosecond (Diffusion-controlled) | Minutes to hours (Stable in dark) |
| Reactivity Profile | Residue-agnostic (C-H, O-H, N-H insertion) | Highly selective for protonated carboxylic acids |
| Primary Quenching | Reaction with H2O to form alcohols | Quenched by nucleophiles or low pH |
| Impact on PAL | True spatial crosslinking | "Pseudo-PAL" (Acidic residue bias) |
Experimental Protocol: A Self-Validating Workflow
To harness methyl-diazirines effectively, the experimental design must maximize target-specific carbene insertion while mitigating off-target diazo reactivity. The following protocol outlines a self-validating system for in vitro protein crosslinking[5][6].
Step-by-Step Methodology
1. Probe Incubation and Equilibration
-
Action: Dilute the protein sample to 1–5 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.4). Add the methyl-diazirine probe to a final concentration of 0.5–2.0 mM[5][6].
-
Causality: Amine-free buffers are critical if the probe contains secondary NHS-ester handles, preventing premature quenching[5]. Incubating at room temperature for 30 minutes (or on ice for 2 hours) allows the probe to reach thermodynamic equilibrium with the target binding pocket prior to irreversible crosslinking[6].
2. Photoactivation (UV Irradiation)
-
Action: Transfer the sample to a shallow, uncovered vessel on ice. Irradiate using a UV lamp equipped with 365 nm bulbs (e.g., Stratalinker) for 10–15 minutes at a distance of ~4 cm[6][7].
-
Causality: The 365 nm wavelength specifically excites the diazirine n→π∗ transition without triggering the destructive 254 nm pathways that degrade proteins and DNA[5]. Performing the reaction on ice minimizes thermal degradation and reduces the kinetic mobility of the long-lived diazo intermediate, restricting its diffusion and favoring specific binding pocket interactions.
3. Reaction Quenching
-
Action: Immediately post-irradiation, add a quenching buffer (1 M Tris-HCl, pH 8.0) to achieve a final concentration of 50–100 mM Tris. Incubate for 5 minutes at room temperature[5][6].
-
Causality: This is a critical self-validation step. Tris acts as a potent nucleophilic scavenger. It quenches any unreacted probe and neutralizes the long-lived electrophilic diazo intermediates[5]. Failing to quench can result in post-lysis background labeling, generating false-positive target identifications.
4. Downstream Processing
-
Action: Proceed to cell lysis (if applicable), followed by click-chemistry conjugation (e.g., CuAAC) to attach a biotin or fluorophore reporter tag to the alkyne-bearing probe[1]. Isolate the target via affinity chromatography and analyze by LC-MS/MS[1].
Self-validating experimental workflow for diazirine photo-crosslinking.
Conclusion
Methyl-diazirines represent a powerful, minimally perturbative tool for mapping protein-ligand interactions. However, their efficacy relies on a deep understanding of their bifurcated photochemical mechanism. By acknowledging the competing diazo pathway and its propensity for acidic residues, researchers can design rigorous, properly quenched experiments that yield high-confidence, spatially accurate target identifications.
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The Stability and Reactivity Dynamics of Diazirine Acetic Acid in Aqueous Solutions: A Comprehensive Guide for Photoaffinity Labeling
Introduction: The Chemical Biology of Aliphatic Diazirines
In the landscape of target identification and drug discovery, capturing transient biomolecular interactions is a persistent challenge. Aliphatic diazirines—specifically diazirine acetic acid and its derivatives like L-photo-leucine—have emerged as premier photoaffinity labeling (PAL) tags. The causality behind their widespread adoption lies in their minimal steric footprint; the diazirine ring is nearly isosteric to a methyl group, allowing it to be incorporated into small molecules or peptides without perturbing native binding affinities 1[1].
Crucially, diazirines are activated by long-wave ultraviolet (UV) irradiation (~350–365 nm), a wavelength that avoids the intrinsic protein damage commonly associated with shorter UV wavelengths (<300 nm) required by other photo-cross-linkers2[2]. However, deploying these probes in aqueous physiological environments introduces complex stability and reactivity dynamics that dictate experimental success.
Mechanistic Pathways: Photolysis in Aqueous Media
In the dark, diazirine acetic acid exhibits exceptional stability in aqueous solutions across a broad pH range and is resistant to ambient laboratory light 1[1]. The complexity arises upon photolysis.
When irradiated, aliphatic diazirines undergo a bifurcation in their reaction pathway, generating both a highly reactive singlet carbene and a linear diazo isomer .
-
The Carbene Pathway : The carbene intermediate exists for mere picoseconds and rapidly inserts into proximal C–H, N–H, or O–H bonds to form a zero-length covalent cross-link. However, in an aqueous environment, water acts as a massive nucleophilic sink. The propensity for carbenes to be quenched by water dictates that successful cross-linking yields are typically under 10%2[2].
-
The Diazo Isomerization Pathway : A significant fraction of the diazirine isomerizes into a linear diazo compound. Unlike the carbene, this diazo species has a longer half-life in solution. In aqueous media, it undergoes protonation to form a reactive diazonium ion, which preferentially and selectively labels acidic amino acids (like glutamate and aspartate) in a highly pH-dependent manner 3[3].
Fig 1: Photolysis pathways of aliphatic diazirines in aqueous environments.
Structural Innovations: Overcoming Aqueous Limitations
To mitigate the pH-dependent off-target labeling caused by the linear diazo intermediate, modern probe design has introduced ring strain. Cyclobutane diazirines (e.g., PALBOX) have been developed to destabilize the diazo isomer. This destabilization increases the relative HOMO energy, accelerating the transition to a carbene and effectively reducing the half-life of the diazo intermediate in solution, thereby neutralizing pH-dependent reactivity in aqueous assays 3[3].
Stability Profiles and Kinetics Data
Table 1: Kinetics and Reactivity of Diazirine Photolysis Intermediates in Aqueous Solution
| Intermediate | Generation Pathway | Half-Life (Aqueous) | Primary Reactivity | Aqueous Quenching Susceptibility |
| Singlet Carbene | Direct UV Photolysis | ~Picoseconds | Broad C–H, N–H, O–H insertion | High (Limits cross-linking yield to <10%) |
| Linear Diazo Isomer | UV-induced Isomerization | Seconds to Minutes | Protonation to diazonium ion | Low (Reacts primarily with acidic amino acids) |
| Cyclobutane Diazo | UV-induced Isomerization | < Seconds | Accelerated transition to carbene | Low (Rapidly bypasses diazo-mediated alkylation) |
Table 2: Environmental Stability Profile of Aliphatic Diazirines
| Condition | Stability Status | Mechanistic Rationale |
| Dark (Aqueous Buffer) | Highly Stable | High activation energy barrier prevents spontaneous N₂ release at physiological temperatures. |
| Ambient Laboratory Light | Stable | Insufficient photon energy to trigger the n→π* transition required for diazirine photolysis. |
| Acidic/Basic Extremes (Dark) | Stable | The diazirine ring lacks readily protonatable/deprotonatable sites that would induce ring opening. |
| UV Irradiation (350–365 nm) | Unstable (Activated) | Matches the absorption maximum (λmax ~355 nm), triggering rapid N₂ extrusion. |
Self-Validating Experimental Protocol: Aqueous Photoaffinity Labeling
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is anchored in physical chemistry principles to maximize cross-linking yield while minimizing aqueous quenching and thermal degradation.
Fig 2: Self-validating photoaffinity labeling workflow using diazirine probes.
Step 1: Aqueous Probe Preparation
-
Action : Dissolve the diazirine acetic acid derivative (e.g., L-photo-leucine) in an aqueous buffer to a maximum concentration of 10 mg/mL. If necessary, warm briefly to 37°C to aid dissolution4[4].
-
Causality : Aliphatic diazirines have finite aqueous solubility. Warming aids dissolution without reaching the thermal activation threshold of the diazirine ring.
-
Validation Check : The solution must be completely optically clear. Undissolved micro-crystals will scatter UV light during Step 3, drastically reducing the efficiency of carbene generation.
Step 2: Target Incubation
-
Action : Incubate the probe with the target protein/cell lysate in the dark at physiological temperature (37°C) to establish equilibrium.
-
Causality : Because aqueous water quenching limits cross-linking yields to <10%, the probe must be fully equilibrated in the binding pocket before activation to outcompete the surrounding solvent 2[2].
Step 3: UV Photolysis
-
Action : Transfer the sample to an ice bath. Irradiate using a 1000W Hg(Xe) lamp or a 365 nm long-wave UV lamp for 1 to 15 minutes, depending on the wattage1[1].
-
Causality : Irradiation at 365 nm selectively activates the diazirine without causing UV-B/UV-C induced protein denaturation. Performing the reaction on ice manages the thermal energy introduced by the lamp and stabilizes the transient diazo intermediate against thermal degradation.
-
Validation Check : Include a non-irradiated control sample. If the target is labeled in the dark control, the probe is undergoing non-photochemical degradation or non-specific affinity binding rather than true carbene insertion.
Step 4: CuAAC Click Chemistry & Detection
-
Action : If the diazirine probe contains an alkyne handle, conjugate an azide-fluorophore using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Generate Cu(I) in situ using CuSO₄ and sodium ascorbate1[1].
-
Causality : Aqueous Cu(I) solutions are highly prone to oxidation by dissolved oxygen. In situ generation ensures a continuous supply of the active catalyst required to label the low-yield (<10%) cross-linked protein population.
Sources
A Tale of Two Traps: A Senior Application Scientist's Guide to Diazirine and Phenyl Azide Photoactivation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Covalent Capture
In the intricate dance of molecular biology, the transient, non-covalent interactions between a small molecule and its protein partners are the whispers that orchestrate cellular life. To understand disease and design effective therapeutics, we must find ways to amplify these whispers into discernible signals. Photoaffinity labeling (PAL) is a cornerstone technique that achieves this by converting a fleeting interaction into a permanent, covalent bond, effectively trapping a ligand's binding partner for identification and analysis.[1] This is accomplished using a chemical probe equipped with a photoactivatable group—a molecular entity that remains dormant until awakened by a specific wavelength of light.
At the heart of this technology lie two of the most prevalent photoactivatable moieties: the diazirine and the phenyl azide. While both serve the same ultimate purpose, the photochemical pathways they follow, the reactive intermediates they generate, and their inherent chemical behaviors are fundamentally different. The choice between them is not arbitrary; it is a critical experimental decision with profound implications for probe design, experimental execution, and data interpretation.
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of these two photophores. As a senior application scientist, my goal is to illuminate the causality behind experimental choices, empowering you to design more robust, insightful, and successful photoaffinity labeling studies.
Part 1: The Core Chemistry of Photoactivation
The fundamental difference between diazirines and phenyl azides lies in the nature of the highly reactive species they generate upon photolysis. Diazirines produce a carbene , while phenyl azides yield a nitrene .[2][3] These intermediates, though both electron-deficient and highly reactive, exhibit distinct chemical behaviors that dictate their utility and limitations.
The Diazirine: A Small, Fierce Carbene Generator
Diazirines are three-membered rings containing a carbon and a nitrogen-nitrogen double bond. Their small size is a significant advantage, as they can often be incorporated into a ligand with minimal steric perturbation, preserving the molecule's native biological activity.[4][5]
Upon irradiation with long-wave UV light (typically 350-380 nm), a wavelength that is relatively benign to biological systems, the diazirine ring efficiently extrudes a molecule of nitrogen gas (N₂) to generate a highly reactive singlet carbene.[1][4][6]
Critically, the photoexcited diazirine exists at a crossroads, leading to two potential intermediates with vastly different reactivities:
-
The Carbene Pathway (The Desired Reaction): The singlet carbene is an exceptionally reactive species with a lifetime measured in picoseconds.[4] Its reactivity is indiscriminate, allowing for rapid insertion into proximal C-H, N-H, or O-H bonds.[1] This extreme reactivity within a very short lifespan is a major advantage, as it ensures that labeling is confined to molecules in the immediate vicinity of the probe's binding site, minimizing off-target labeling.[2]
-
The Diazo Isomer Pathway (The Undesired Side Reaction): A significant portion of the photoactivated diazirine can rearrange to form a linear diazo isomer.[7][8][9] This diazo intermediate is much longer-lived and less reactive than the carbene.[8] Its reactivity is not a general insertion but rather a pH-dependent alkylation, showing a strong preference for protonated, acidic amino acid residues like aspartic and glutamic acid.[10][11][12] This can bias labeling results towards acidic protein surfaces and lead to "pseudo-carbene" photolabeling that may not represent the true binding interaction.[7][11]
The propensity to form the diazo isomer is a key limitation of alkyl diazirines. However, this can be mitigated through probe design. For instance, aryl diazirines, particularly those with a trifluoromethyl group (e.g., 3-trifluoromethyl-3-phenyldiazirine or TPD), are more stable and significantly suppress the formation of the reactive diazo intermediate.[8]
The Phenyl Azide: A Nitrene with a Tendency to Rearrange
Phenyl azides are aromatic compounds bearing the -N₃ functional group. They are often easier to synthesize and incorporate into molecules than diazirines, which has contributed to their widespread use.[2]
Photoactivation of a phenyl azide, which for the unsubstituted parent compound requires shorter, more damaging UV wavelengths (<300 nm), expels N₂ to form a singlet nitrene.[1][13] While this nitrene is reactive, it is generally less reactive than a carbene.[2]
The primary challenge with phenyl azides is the propensity of the singlet nitrene to undergo intramolecular rearrangement. This side reaction significantly complicates the labeling landscape:
-
Nitrene Insertion (The Desired Reaction): The singlet nitrene can undergo insertion into C-H and N-H bonds to form a covalent adduct with its target.
-
Ring Expansion (The Dominant Side Reaction): The nitrene can rearrange to form a highly strained benzazirine, which rapidly expands to a dehydroazepine intermediate.[1][14][15] This dehydroazepine is a potent electrophile that reacts preferentially with nucleophiles. In a biological context, this means it will be readily quenched by primary amines (e.g., lysine side chains or amine-containing buffers like Tris) and thiols, leading to non-specific labeling that is unrelated to the initial binding event.[14] This rearrangement is a major cause of low labeling yields and high background.[2]
Furthermore, the azide group itself is susceptible to chemical reduction by thiols, such as DTT or β-mercaptoethanol, which are common components in protein buffers. This reduces the azide to a non-photoactivatable amine, rendering the probe inert.[2][14]
Part 2: A Comparative Analysis for the Bench Scientist
The choice between a diazirine and a phenyl azide photophore should be a deliberate one, based on a clear understanding of their respective strengths and weaknesses. The following table provides a direct comparison of their core attributes to guide your decision-making process.
| Feature | Diazirine | Phenyl Azide |
| Reactive Intermediate | Carbene (highly reactive)[1][4] | Nitrene (less reactive than carbene)[2] |
| Activation Wavelength | 350-380 nm (less damaging)[1] | <300 nm (can be protein-damaging)[1][16] |
| Intermediate Half-life | Picoseconds (highly localized labeling)[4] | Longer, allowing for potential diffusion |
| Primary Reactivity | Indiscriminate C-H and X-H insertion[1] | C-H/N-H insertion[14] |
| Major Side Reactions | Isomerization to diazo (pH-dependent alkylation)[7][8] | Ring expansion to dehydroazepine[1][14][15] |
| Key Advantages | • Small size, minimal perturbation[4]• Highly reactive, short-lived carbene[2]• "Safer" long-wave UV activation[1] | • Often easier to synthesize[2] |
| Key Disadvantages | • Synthesis can be complex[1]• Diazo isomer causes biased labeling[11]• Carbene readily quenched by water[4] | • Damaging short-wave UV activation[2]• Rearrangement leads to non-specific labeling[1]• Reduced by thiols (DTT)[14]• Quenched by primary amine buffers (Tris)[14] |
Part 3: From Theory to Practice: Experimental Design & Protocols
A successful photoaffinity labeling experiment is a self-validating system. The integrity of your results depends on meticulous planning and execution, grounded in the chemical principles outlined above.
Probe Design: The Blueprint for Success
-
Choosing the Photophore: For most applications, especially in complex biological systems, diazirines are the superior choice . Their activation at gentler wavelengths and the highly localized labeling from the short-lived carbene provide higher fidelity results.[1][4] Phenyl azides may be considered for simpler in vitro systems where buffers can be carefully controlled and ease of synthesis is a primary concern.
-
Positioning is Paramount: The photophore must be placed on the ligand at a position that does not disrupt binding to the target protein. It should also be positioned to project into the binding pocket, ensuring the reactive intermediate is generated in close proximity to the target's amino acid residues.[12]
-
The Clickable Handle: Modern PAL probes invariably include a "bioorthogonal handle," typically a terminal alkyne or azide, for downstream conjugation to a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via click chemistry.[5]
General Protocol: Photoaffinity Labeling in Live Cells with a Diazirine Probe
This protocol provides a robust workflow. Crucially, optimization of probe concentration, incubation time, and UV irradiation time is required for each specific probe and cell system.
Materials:
-
Diazirine-containing photoaffinity probe (with alkyne handle)
-
Cell line of interest
-
Appropriate cell culture media and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer, free of primary amines)
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., Biotin-Azide, CuSO₄, TBTA ligand, sodium ascorbate)
Methodology:
-
Cell Culture & Probe Incubation:
-
Plate cells and grow to ~80-90% confluency.
-
Prepare a stock solution of the diazirine probe in DMSO.
-
Dilute the probe to the final working concentration (typically 1-10 µM) in pre-warmed culture media.
-
Remove old media from cells and add the probe-containing media. Incubate for the desired time (e.g., 1-4 hours) to allow for cell uptake and target binding.
-
-
UV Irradiation (The Covalent Capture):
-
Crucial Control: Prepare a "no UV" control plate treated identically but kept shielded from light.
-
Wash cells twice with ice-cold PBS to remove excess, unbound probe.
-
Place the culture plate on ice to minimize cellular processes during irradiation.
-
Irradiate with a 365 nm UV lamp for a predetermined time (e.g., 1-15 minutes).[12] The optimal time and distance from the lamp must be empirically determined.
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Click Chemistry Conjugation:
-
To the clarified lysate, add the click chemistry reagents in sequence: Biotin-Azide, CuSO₄, a copper-protecting ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction (e.g., 1 hour at room temperature) to ligate biotin to the alkyne-handle of the covalently bound probe.
-
-
Affinity Purification & Analysis:
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting (if a known target is suspected) or prepare the sample for protein identification by mass spectrometry.
-
Conclusion: Choosing the Right Tool for the Job
The fields of chemical biology and drug discovery demand precision. Both diazirines and phenyl azides are powerful tools for covalently capturing molecular interactions, but they are not interchangeable. Phenyl azides, while synthetically accessible, are fraught with challenges: damaging activation wavelengths and a dominant rearrangement pathway that can obscure specific binding events with a haze of non-specific labeling.
In contrast, the diazirine has emerged as the photophore of choice for high-fidelity target identification. Its small size, activation by gentler long-wave UV light, and the generation of a hyper-reactive, short-lived carbene provide a level of spatial and temporal precision that is unmatched. While the formation of a diazo isomer presents a challenge, it is a known variable that can be understood and mitigated through careful probe design and the use of aryl- or trifluoromethyl-substituted diazirines. By understanding the fundamental chemical differences between these two photophores, researchers can design more intelligent probes, execute more rigorous experiments, and ultimately, generate more trustworthy and impactful data in the quest to map the interactome and discover the medicines of tomorrow.
References
-
Title: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Source: Thermo Fisher Scientific.
-
Title: Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Source: Journal of the American Chemical Society.
-
Title: Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Source: Journal of Medicinal Chemistry.
-
Title: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Source: Harvard DASH.
-
Title: Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Source: Synlett.
-
Title: Photoaffinity labeling in target- and binding-site identification. Source: Future Medicinal Chemistry.
-
Title: Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Source: ResearchGate.
-
Title: Development of Diazirine-based crosslinking agents for covalently linking protein. Source: FullText.
-
Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Source: Molecules.
-
Title: Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Source: Journal of Visualized Experiments.
-
Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Source: eScholarship.
-
Title: DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Source: Semantic Scholar.
-
Title: Technical Support Center: Diazirine-Based Photoaffinity Labeling. Source: Benchchem.
-
Title: Applications of Diazirine in Chemical Biology. Source: BLDpharm.
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Title: Photoaffinity Labeling Preferences of Diazirines. Source: INOUE RESEARCH GROUP.
-
Title: A typical photoaffinity labeling experimental protocol to identify the... Source: ResearchGate.
-
Title: Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Source: Journal of Pharmaceutical Sciences.
-
Title: Reactive Intermediates: Carbene and Nitrene. Source: NPTEL.
-
Title: Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Source: Mass Spectrometry Reviews.
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Photochemical Characteristics and Mechanistic Profiling of the 3-Methyl-3H-Diazirin-3-yl Moiety
An In-Depth Technical Guide for Target Deconvolution and Chemical Biology
Executive Summary
In the landscape of modern drug discovery and chemical biology, identifying transient, low-affinity biomolecular interactions remains a profound challenge. Photoaffinity labeling (PAL) has emerged as a premier technique to covalently capture these interactions. Among the available photoreactive groups, the 3-methyl-3H-diazirin-3-yl moiety (an aliphatic diazirine) is widely considered the gold standard. Its exceptionally small steric footprint, favorable activation wavelength, and robust crosslinking efficiency make it an indispensable tool for researchers mapping protein-ligand, protein-protein, and lipid-protein interfaces.
This whitepaper provides a comprehensive mechanistic analysis of the 3-methyl-3H-diazirin-3-yl moiety, detailing its photochemical bifurcation pathways, quantitative characteristics, and a self-validating experimental framework for its application in proteomics.
Photochemical Mechanisms and Reaction Bifurcation
The photochemical reactivity of the 3-methyl-3H-diazirin-3-yl system is fundamentally governed by the topography of its potential energy surfaces and the presence of conical intersections 1[1].
The S₀ to S₁ Transition
Upon irradiation with long-wavelength ultraviolet light (typically 330–370 nm), the diazirine molecule is promoted from its ground state (S₀) to an electronically excited state (S₁). Causality of Wavelength Selection: The 330–370 nm window is critical because it provides sufficient energy to rupture the strained three-membered diazirine ring while remaining safely above the absorption maxima of aromatic amino acids (e.g., tryptophan and tyrosine at ~280 nm). This selectivity prevents non-specific phototoxicity and UV-induced protein denaturation during live-cell experiments 2[2].
The Bifurcation: Carbene vs. Diazo Intermediates
Once in the excited state, the 3-methyl-3H-diazirin-3-yl moiety does not follow a single decomposition pathway. Instead, it bifurcates into two distinct reactive intermediates 3[3]:
-
Singlet Carbene Generation (The Primary Pathway): The rapid extrusion of nitrogen gas (N₂) yields a highly reactive singlet carbene. Because of its extreme electrophilicity and short half-life (~1–10 ns), the carbene instantaneously inserts into adjacent C-H, N-H, O-H, or S-H bonds of the target protein. If no target is immediately adjacent, the carbene is rapidly quenched by water to form an inert alcohol, minimizing off-target background labeling.
-
Linear Diazo Isomerization (The Secondary Pathway): Approximately 30-40% of the excited diazirines undergo structural isomerization to form an aliphatic diazo intermediate 4[4]. Unlike the carbene, the diazo compound has a longer half-life and acts as a selective alkylating agent. Causality of Labeling Bias: The diazo intermediate is readily protonated at physiological or slightly acidic pH to form a diazonium ion, which preferentially reacts with carboxylic acid residues (glutamate and aspartate) via esterification. This mechanism explains why aliphatic diazirines often exhibit a labeling bias toward highly acidic proteins or membrane-embedded domains where local pH variations occur 5[5].
Photochemical bifurcation pathway of the 3-methyl-3H-diazirin-3-yl moiety upon UV irradiation.
Quantitative Photochemical Characteristics
To effectively design a PAL probe, researchers must understand the quantitative parameters that dictate the moiety's behavior in aqueous biological systems. The table below summarizes the critical physicochemical and kinetic properties of the 3-methyl-3H-diazirin-3-yl group.
| Property | Value / Range | Causality & Experimental Significance |
| Activation Wavelength (λ_max) | 330 – 370 nm | Exceeds the ~280 nm absorption threshold of natural proteins, preventing UV-induced target degradation 1[1]. |
| Carbene Half-Life | ~1 – 10 ns | The ultra-short lifespan ensures that crosslinking only occurs within the immediate binding pocket (high spatial resolution). |
| Diazo Isomerization Yield | 30% – 40% | Generates a secondary electrophile that drives preferential labeling of acidic residues (Asp, Glu) 4[4]. |
| Added Mass (Moiety) | ~55 Da | Imparts minimal steric hindrance compared to bulky benzophenones (~182 Da), preserving native ligand-target binding kinetics. |
| Crosslinking Efficiency | 1% – 5% | While seemingly low, this yield is highly reproducible and easily sufficient for modern LC-MS/MS detection limits 2[2]. |
Self-Validating Experimental Protocol: Photo-Crosslinking Workflow
A rigorously designed PAL experiment must be a self-validating system . This means the protocol must inherently differentiate between true target engagement and non-specific proximity collisions. To achieve this, the workflow below incorporates three parallel arms:
-
Experimental Arm: Probe + Target + UV.
-
Dark Control: Probe + Target + No UV (Validates that binding is strictly photochemically driven).
-
Competition Control: Probe + Target + Excess Unlabeled Ligand + UV (Validates that the probe occupies the specific active/allosteric site).
Step-by-Step Methodology
Step 1: Probe Incubation and Equilibration
-
Action: Introduce the 3-methyl-3H-diazirin-3-yl conjugated probe to the biological sample (e.g., cell lysate or live cells) at a concentration near its Kd . Incubate for 30–60 minutes at 4°C or 37°C depending on target stability.
-
Causality: Allowing the system to reach thermodynamic equilibrium ensures the probe is occupying the target pocket before the irreversible crosslinking event is triggered.
Step 2: UV Irradiation (Covalent Capture)
-
Action: Transfer samples to ice. Irradiate using a 350 nm UV lamp (typically 100W) at a distance of 3–5 cm for 5 to 15 minutes 6[6].
-
Causality: Performing the irradiation on ice mitigates thermal degradation of the proteins caused by the heat generated by the UV lamp. The 5-15 minute window maximizes diazirine activation while minimizing background oxidative damage.
Step 3: Bioorthogonal Conjugation (Click Chemistry)
-
Action: If the probe utilizes a minimalist terminal alkyne handle, perform a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag.
-
Causality: The diazirine moiety is too small to act as an enrichment handle itself. Bioorthogonal tagging post-crosslinking ensures that the bulky biotin group does not interfere with the initial target binding.
Step 4: Affinity Enrichment and Stringent Washing
-
Action: Incubate the lysate with streptavidin-coated magnetic beads. Wash extensively with high-stringency buffers (e.g., 1% SDS, 8M Urea).
-
Causality: Because the probe is now covalently bound to the target, harsh denaturing washes can be employed to strip away all non-covalently associated background proteins, drastically increasing the signal-to-noise ratio for mass spectrometry.
Step 5: LC-MS/MS Target Deconvolution
-
Action: Perform on-bead trypsin digestion and analyze the eluted peptides via high-resolution LC-MS/MS.
-
Causality: The mass spectrometer will detect a specific mass shift corresponding to the covalently attached probe remnant, allowing researchers to pinpoint the exact amino acid residue where the carbene or diazo insertion occurred.
Self-validating experimental workflow for photoaffinity labeling and target deconvolution.
Conclusion
The 3-methyl-3H-diazirin-3-yl moiety represents a pinnacle of rational chemical design for photoaffinity labeling. By balancing an ultra-small steric profile with highly efficient, long-wavelength-activated crosslinking chemistry, it enables the capture of transient biomolecular interactions that would otherwise be lost to disruptive biochemical assays. Understanding its dual carbene/diazo reaction pathways is essential for researchers to accurately interpret labeling biases and successfully deconvolute complex proteomic data.
References
-
National Institutes of Health (PMC). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Retrieved from:[Link]
-
National Institutes of Health (PMC). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Retrieved from:[Link]
-
Harvard DASH. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Retrieved from:[Link]
-
ChemRxiv. Labeling Preferences of Diazirines with Protein Biomolecules. Retrieved from:[Link]
-
National Institutes of Health (PubMed). Specific immobilization of biotinylated fusion proteins NGF and Sema3A utilizing a photo-cross-linkable diazirine compound for controlling neurite extension. Retrieved from:[Link]
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- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Specific immobilization of biotinylated fusion proteins NGF and Sema3A utilizing a photo-cross-linkable diazirine compound for controlling neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Aliphatic Diazirines for Bioconjugation: A Mechanistic and Methodological Guide for Target Deconvolution
Introduction
In modern drug discovery and chemical biology, mapping the interactome of small molecules is a paramount challenge. Photoaffinity labeling (PAL) has emerged as a cornerstone technology for target deconvolution, mapping protein-protein interactions (PPIs), and identifying transient binding events in live cells[1]. Among the various photoreactive groups available, aliphatic diazirines have gained significant traction. Their minimal steric footprint and highly favorable activation kinetics make them an indispensable tool for the modern application scientist[2]. This whitepaper explores the mechanistic foundations, comparative advantages, and practical implementation of aliphatic diazirines in advanced bioconjugation workflows.
Mechanistic Foundations of Diazirine Activation
Aliphatic diazirines are three-membered heterocyclic rings containing two nitrogen atoms double-bonded to each other. Their utility in bioconjugation stems from their specific behavior upon exposure to long-wave ultraviolet (UV-A) light, typically between 330 nm and 370 nm[3].
The Causality of Activation: Irradiation promotes the diazirine from a singlet ground state to a singlet excited state. This excitation triggers the rapid extrusion of nitrogen gas ( N2 ), generating a highly reactive singlet carbene[1][4]. The singlet carbene is the primary workhorse for bioconjugation. It boasts a lifetime on the scale of picoseconds to nanoseconds and undergoes rapid, residue-agnostic insertion into proximal C-H, N-H, O-H, or S-H bonds of neighboring biomolecular targets[2][4].
Competing Pathways and Fail-Safes:
-
Solvent Quenching (The Fail-Safe): If the generated carbene does not immediately encounter a protein target within its binding radius, it is rapidly quenched by water molecules to form an inert alcohol[2]. This is a highly beneficial mechanism; it prevents the activated probe from diffusing away from the binding pocket and crosslinking non-specifically, ensuring that only true proximal interactors are captured[2].
-
Diazo Isomerization: A fraction of the excited diazirines may isomerize into linear diazo compounds[4]. While diazo species can also label nucleophilic residues, they react much more slowly and can contribute to off-target background labeling[1].
-
Intersystem Crossing: Singlet carbenes can undergo intersystem crossing to form triplet carbenes. These behave as diradicals and participate in hydrogen abstraction-recombination pathways to form covalent adducts[4].
Photochemical activation pathways of aliphatic diazirines upon UV irradiation.
Comparative Analysis of Photoreactive Groups
When designing a photoaffinity probe, the choice of the photoreactive group dictates the success of the target deconvolution campaign[5]. Aliphatic diazirines are often termed "minimalist" linkers because their exceptionally small steric bulk (~40 Da) minimally perturbs the pharmacological properties, cell permeability, and binding affinity of the parent ligand[2].
Table 1: Quantitative and Qualitative Comparison of Common Photophores
| Feature | Aliphatic Diazirines | Benzophenones | Aryl Azides |
| Steric Bulk | Minimal (~40 Da) | Large (~180 Da) | Moderate (~120 Da) |
| Activation Wavelength | 330 – 370 nm[3] | ~350 nm | 250 – 300 nm |
| Reactive Intermediate | Singlet Carbene[4] | Triplet Ketyl Diradical | Singlet Nitrene |
| Crosslinking Radius | ~9 Å[6] | ~3.1 Å | ~3.0 Å |
| Quenching Mechanism | Rapidly quenched by H2O [2] | Reversible (can re-excite) | Prone to ring expansion |
| Labeling Specificity | High (due to short half-life)[2] | Moderate (can diffuse) | Low to Moderate |
Causality in Selection: The use of 350-365 nm light for diazirine activation is a critical experimental advantage. This wavelength falls outside the absorption window of most biological macromolecules, preventing UV-induced protein degradation or crosslinking artifacts that commonly plague aryl azides[2][4]. Furthermore, the rapid quenching of carbenes by water ensures that crosslinking yields, while typically under 10%, are highly specific to the actual binding pocket[2].
Experimental Methodology: A Self-Validating Protocol for PAL
To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for target deconvolution using a clickable aliphatic diazirine probe in live cells[6][7]. This methodology integrates the in situ photo-crosslinking event with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream enrichment.
Step-by-step workflow for in situ target deconvolution using a clickable diazirine probe.
Step 1: Probe Incubation and Equilibrium Binding
-
Culture target cells (e.g., HeLa or HEK293) to 80% confluency.
-
Treat cells with the diazirine-alkyne bifunctional probe at the established IC50 or Kd concentration.
-
Validation Control (Causality): In parallel, treat a separate control group with the probe plus a 10- to 50-fold molar excess of the unmodified parent ligand. This competitive control is mandatory to differentiate true pharmacological targets from non-specific background interactors[7].
-
-
Incubate for 1-2 hours at 37°C to allow the probe to reach thermodynamic equilibrium with its intracellular targets.
Step 2: In Situ Photo-Crosslinking
-
Transfer the cell plates to an ice bath. Causality: Lowering the temperature minimizes probe diffusion and halts cellular trafficking during the irradiation phase, preserving the spatial integrity of the interactome.
-
Irradiate the cells using a UV-A lamp (365 nm) for 10 to 30 minutes[6]. Causality: The 365 nm wavelength efficiently extrudes N2 to form the carbene without causing pyrimidine dimer formation in DNA or aromatic amino acid degradation[4].
Step 3: Cell Lysis and Click Chemistry (CuAAC)
-
Wash cells with cold PBS and lyse using a mild detergent buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min) and normalize protein concentrations across all samples (e.g., 2 mg/mL).
-
Perform CuAAC by adding: 100 µM Biotin-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO4 .
-
Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) , while TBTA stabilizes Cu(I) in the aqueous lysate, preventing its disproportionation and protecting sensitive proteins from oxidative damage[7].
-
-
React for 1 hour at room temperature.
Step 4: Enrichment and Proteomic Analysis
-
Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and click reagents.
-
Resuspend the protein pellet in 1% SDS and dilute to 0.2% SDS with PBS.
-
Incubate with streptavidin-agarose beads for 2 hours.
-
Causality: The extraordinarily strong biotin-streptavidin interaction ( Kd∼10−14M ) allows for stringent washing (using high salt and mild denaturants) to strip away non-specifically bound proteins[1].
-
-
Elute crosslinked proteins by boiling in Laemmli buffer or perform on-bead tryptic digestion.
-
Analyze via quantitative LC-MS/MS. True targets are identified by their significant enrichment in the probe-treated sample compared to the competitor-treated control[7].
Advanced Considerations in Probe Design
While aliphatic diazirines are highly effective, their design requires precise spatial planning. The crosslinking radius of dialkyldiazirines is approximately 9 Å[6]. If the diazirine is placed too far from the pharmacophore via a long flexible linker, it may project into the solvent channel. This leads to rapid quenching by water and false-negative results[2]. Conversely, integrating the diazirine directly into the pharmacophore core (the "minimalist" approach) maximizes the probability of capturing the true binding pocket and identifying the exact amino acid residues involved in the interaction[2].
Conclusion
Aliphatic diazirines represent a pinnacle of precision in the bioconjugation toolkit. By leveraging their unique photochemical properties—specifically, the generation of a highly reactive, short-lived singlet carbene that is safely quenched by water—researchers can capture transient and low-affinity protein-ligand interactions with unprecedented fidelity. When coupled with rigorous, self-validating protocols like competitive click-chemistry proteomics, diazirine-based photoaffinity labeling dramatically accelerates the discovery of novel drug targets and the elucidation of complex biological pathways.
References
-
[3] Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - RU. Thermo Fisher Scientific. 3
-
[6] Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Caltech.6
-
[5] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. ResearchGate. 5
-
[2] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. ACS Publications.2
-
[1] Chem Soc Rev - Macmillan Group - Princeton University. Princeton University. 1
-
[7] Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. 7
-
[4] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC. 4
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
Optimal UV wavelength for activating (3-methyl-3H-diazirin-3-yl)-acetic acid
Application Note: Optimization of UV Activation Wavelength for (3-Methyl-3H-diazirin-3-yl)-acetic Acid in Photoaffinity Labeling
Introduction & Mechanistic Rationale
(3-Methyl-3H-diazirin-3-yl)-acetic acid is a highly versatile, minimalist aliphatic diazirine used as a photo-crosslinking warhead in chemical proteomics and drug target identification. Because the aliphatic diazirine group is nearly isosteric to a methyl group, it can be seamlessly integrated into small-molecule ligands without introducing the severe steric hindrance typical of bulky aromatic photo-crosslinkers (e.g., benzophenones)[1].
However, the success of a photoaffinity labeling (PAL) experiment hinges entirely on the precise application of ultraviolet (UV) light. The optimal wavelength must satisfy two competing thermodynamic requirements: it must possess sufficient energy to break the diazirine N=N bond, yet remain benign enough to preserve the structural integrity of the target proteome[2].
The Causality of Wavelength Selection
The consensus optimal wavelength for activating (3-methyl-3H-diazirin-3-yl)-acetic acid is 355 nm to 365 nm [1][2][3].
-
Avoiding Phototoxicity (< 300 nm): Wavelengths below 300 nm (such as the 254 nm used for aryl azides) directly excite the aromatic rings of endogenous amino acids (Tryptophan, Tyrosine, Phenylalanine) and nucleic acids. This leads to rapid protein denaturation, non-specific background crosslinking, and destruction of the native binding pocket[1][2].
-
Targeting the Absorption Maximum: The diazirine ring exhibits a characteristic absorption maximum ( λmax ) near 355–360 nm. Irradiation at 365 nm (readily achievable with modern high-power LEDs) perfectly overlaps with this absorption band, ensuring rapid and efficient photoactivation[3].
-
Managing the Diazo Intermediate: Unlike aryl-fluorodiazirines, which convert almost exclusively to carbenes, aliphatic diazirines isomerize into a reactive alkyl diazo intermediate prior to extruding nitrogen gas ( N2 ) to form the singlet carbene[4]. This diazo intermediate has a longer half-life and exhibits preferential nucleophilic reactivity toward acidic amino acid residues (Aspartate, Glutamate)[4][5]. Continuous irradiation at 365 nm ensures that both the primary diazirine and the transient diazo intermediate are driven toward the highly reactive carbene state, maximizing broad C-H and X-H insertion[4].
Photochemical activation pathway of aliphatic diazirines under 365 nm UV irradiation.
Quantitative Comparison of UV Wavelengths
To illustrate the critical nature of wavelength selection, the following table summarizes the photochemical behavior of aliphatic diazirines across the UV spectrum.
| Wavelength (nm) | Light Source | Activation Efficiency | Target Protein Damage | Primary Reactive Species Generated | Recommended Application |
| 254 nm | Short-wave UV Lamp | Very High | Severe (Trp/Tyr degradation) | Carbene | Not recommended for PAL. |
| 302 / 312 nm | Mid-wave UV Transilluminator | High | Moderate | Carbene | Aryl-diazirines[6] / Nucleic acid crosslinking. |
| 355 nm | Nd:YAG Laser (3rd harmonic) | Optimal | Minimal | Carbene + Diazo | High-precision kinetic studies[1]. |
| 365 nm | High-Power LED Array | Optimal | Minimal | Carbene + Diazo | Standard aliphatic diazirine PAL [2][6]. |
Self-Validating Experimental Protocol: In Situ Photo-Crosslinking
A robust PAL protocol must be a self-validating system. This means incorporating strict controls (No-UV, Competition) to definitively prove that the resulting crosslink is driven by specific active-site affinity rather than random collision.
Materials Required
-
UV Source: 365 nm LED array (minimum 6W output; hand-held low-wattage lamps result in poor activation and low labeling efficiency)[5].
-
Buffer: PBS (pH 7.4). Note: If labeling efficiency is poor, lowering the pH to 5.8 can increase the reactivity of the diazo intermediate with protonated acidic residues[5].
-
Controls: Unlabeled native ligand (for competition assay).
Step-by-Step Methodology
Step 1: Probe Equilibration (Dark Phase)
-
Plate target cells (e.g., HEK293T) to 80% confluency, or prepare 1-2 mg/mL of target protein lysate.
-
Causality Check: Divide the sample into three cohorts:
-
Cohort A (Experimental): Add diazirine probe (e.g., 10 µM).
-
Cohort B (No-UV Control): Add diazirine probe (10 µM).
-
Cohort C (Competition Control): Pre-incubate with 100 µM unlabeled native ligand for 30 mins, then add 10 µM diazirine probe.
-
-
Incubate all cohorts for 30–60 minutes at 37°C in complete darkness to allow the probe to reach thermodynamic equilibrium within the binding pocket.
Step 2: UV Irradiation (365 nm)
-
Wash cells twice with ice-cold PBS to remove unbound probe. This prevents the generation of quenched, reactive byproducts in the extracellular space.
-
Place the cell culture plates or lysate tubes directly on a bed of crushed ice.
-
Causality: UV irradiation generates heat. Ice prevents thermal denaturation of the proteome and slows the diffusion of the transient diazo intermediate, keeping the reaction localized to the binding site[5].
-
-
Position the 365 nm LED array exactly 3–5 cm above the samples.
-
Irradiate Cohorts A and C for 10 minutes. Keep Cohort B strictly in the dark.
Step 3: Lysis and Reporter Tagging
-
Lyse the cells using a denaturing buffer (e.g., 1% SDS) to unfold proteins and expose the covalently bound probe.
-
If the probe contains an alkyne handle, perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click Chemistry") to attach a biotin-azide or fluorophore-azide reporter[1].
-
Analyze via SDS-PAGE and in-gel fluorescence, or enrich via streptavidin beads for LC-MS/MS identification.
-
Validation: A successful experiment will show a strong fluorescent band in Cohort A, no band in Cohort B (proving the bond is UV-dependent), and a significantly diminished band in Cohort C (proving the interaction is target-specific).
-
Self-validating experimental workflow for diazirine-based photoaffinity labeling.
Troubleshooting & Optimization
-
Low Labeling Efficiency: If crosslinking yields are <1%, verify the wattage of the 365 nm lamp. Insufficient wattage fails to push the diazirine past the diazo intermediate into the highly reactive carbene state[5]. Additionally, check the microenvironment of the binding pocket; if it lacks C-H bonds or is highly solvent-exposed, the carbene will be rapidly quenched by water[2].
-
High Background (Non-Specific Labeling): This usually indicates that the UV irradiation time was too long, or the probe concentration was too high, leading to random collisional crosslinking. Reduce irradiation time to 2–5 minutes and ensure thorough washing prior to UV exposure.
-
pH Modulation: Because the alkyl diazo intermediate generated by (3-methyl-3H-diazirin-3-yl)-acetic acid reacts preferentially with protonated acidic residues, lowering the assay buffer pH from 8.0 to 5.8 can significantly boost labeling yields for targets rich in Asp/Glu residues[4][5].
References
- National Institutes of Health (PMC)
- Technical Support Center: Diazirine-Based Photoaffinity Labeling BenchChem URL
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis Journal of Medicinal Chemistry - ACS Publications URL
- National Institutes of Health (PMC)
- Royal Society of Chemistry (RSC)
- Labeling Preferences of Diazirines with Protein Biomolecules ChemRxiv URL
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating (3-methyl-3H-diazirin-3-yl)-acetic acid into peptides
Application Note & Protocol: Incorporating (3-methyl-3H-diazirin-3-yl)-acetic acid into Peptides for Photoaffinity Labeling
Executive Summary
Photoaffinity labeling (PAL) is an indispensable technique for mapping peptide-protein interactions, identifying off-target effects, and elucidating binding site topologies. Among the available photophores, aliphatic diazirines—specifically (3-methyl-3H-diazirin-3-yl)-acetic acid—have emerged as the gold standard for peptide functionalization[1]. This guide details the mechanistic rationale, orthogonal Solid-Phase Peptide Synthesis (SPPS) strategies, and validated protocols for incorporating this compact photoreactive building block into synthetic peptides.
Photochemical Rationale & Structural Advantages
The utility of (3-methyl-3H-diazirin-3-yl)-acetic acid stems from its minimal steric footprint. Unlike bulky benzophenones or aryl azides, the aliphatic diazirine closely mimics the spatial volume of natural aliphatic side chains (such as leucine or valine), thereby preserving the native binding affinity of the peptide ligand[2].
Upon irradiation with long-wave UV light (350–365 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive singlet carbene. This carbene has a half-life in the nanosecond range and rapidly inserts into adjacent C-H, N-H, or O-H bonds of the target protein, forming a permanent covalent crosslink[3]. The use of 350–365 nm light is a critical experimental parameter; it provides sufficient energy to activate the diazirine without causing phototoxic damage to aromatic amino acids (Trp, Tyr, Phe) in the biological sample[3].
Caption: Photochemical activation of diazirine into a reactive carbene for covalent protein crosslinking.
Comparative Analysis of Photophores
To understand why (3-methyl-3H-diazirin-3-yl)-acetic acid is selected over legacy photophores, we must evaluate the physicochemical trade-offs of each moiety[4].
| Photoreactive Group | Activation Wavelength | Steric Bulk | Reactive Intermediate | Primary Advantage & Limitation |
| Aliphatic Diazirine | 350–365 nm | Very Small | Carbene | Advantage: Minimal structural perturbation.Limitation: Potential isomerization to diazo species. |
| Benzophenone | ~350 nm | Large | Diradical | Advantage: Reversible excitation if no target is nearby.Limitation: High steric clash disrupts native binding. |
| Aryl Azide | 250–300 nm | Medium | Nitrene | Advantage: Synthetically highly accessible.Limitation: Requires short-wave UV, risking protein damage. |
Orthogonal SPPS Incorporation Strategies
Because (3-methyl-3H-diazirin-3-yl)-acetic acid lacks an α-amino group, it functions as a capping agent. It can be incorporated at the N-terminus of a peptide sequence or conjugated to the ε-amino group of a Lysine side-chain[5]. The diazirine ring is remarkably robust; it is completely stable to the basic conditions of Fmoc deprotection (20% piperidine) and the highly acidic conditions of global cleavage (95% TFA)[1].
Strategy A: Lysine Side-Chain Derivatization (Recommended)
To incorporate the probe at a specific internal position without terminating peptide elongation, an orthogonally protected lysine—such as Fmoc-Lys(Mtt)-OH —is utilized. The Mtt (4-methyltrityl) group is hyper-acid sensitive and can be selectively removed using 1% TFA in dichloromethane (DCM), leaving the peptide anchored to the resin and standard tBu protecting groups intact[5].
Caption: Workflow for orthogonal incorporation of diazirine-acetic acid into a lysine side-chain via SPPS.
Experimental Protocols
Protocol 1: Coupling (3-methyl-3H-diazirin-3-yl)-acetic acid to Lys(Mtt)
Note: Once the diazirine is coupled, wrap all reaction vessels in aluminum foil to prevent ambient light-induced degradation.
Step 1: Selective Mtt Deprotection
-
Synthesize the desired peptide sequence on a standard Wang or Rink Amide resin, incorporating Fmoc-Lys(Mtt)-OH at the target site. Ensure the N-terminal Fmoc is either protected or already capped to prevent unwanted reactions.
-
Swell the resin in DCM for 15 minutes.
-
Treat the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (v/v) for 3 minutes.
-
Drain and repeat the treatment 5–7 times until the drained solution no longer turns yellow (indicating complete removal of the Mtt cation).
-
Wash the resin extensively with DCM (5x) followed by DMF (5x) to neutralize the bed.
Step 2: Diazirine Coupling
-
In a foil-wrapped vial, prepare the coupling cocktail: 3.0 equivalents of (3-methyl-3H-diazirin-3-yl)-acetic acid, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA dissolved in anhydrous DMF. Causality Note: HATU is selected over DIC/HOBt because it drives the rapid formation of the active ester, minimizing the time the diazirine spends in a basic solution, which maximizes coupling efficiency[5].
-
Add the cocktail to the resin and agitate gently at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).
-
Perform a Kaiser test. A negative result (yellow) confirms successful coupling to the primary amine.
Step 3: Global Cleavage
-
Treat the resin with a standard cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Analytical Validation (The ESI-MS Imperative)
A critical failure point in diazirine peptide synthesis is the choice of mass spectrometry for final validation.
Strictly use Electrospray Ionization (ESI-MS) or LC-MS. Causality Note: Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) relies on UV lasers (typically 337 nm N₂ or 355 nm Nd:YAG). These wavelengths perfectly overlap with the activation spectrum of the diazirine ring. Consequently, MALDI will trigger in-source photochemical activation, causing the loss of nitrogen gas (-28 Da) and yielding uninterpretable mass spectra that falsely suggest synthesis failure[1]. ESI is a "soft" ionization technique that preserves the intact diazirine mass.
Protocol 3: Photoaffinity Labeling (PAL) Execution
-
Incubation: Incubate the diazirine-peptide probe (typically 1–10 µM) with the target protein or cell lysate in a physiological buffer (e.g., PBS, pH 7.4) for 30–60 minutes at 4°C to allow equilibrium binding.
-
Irradiation: Transfer the sample to an open-top multiwell plate on ice (to prevent thermal degradation). Irradiate using a 365 nm UV crosslinking lamp (e.g., Stratalinker or LED equivalent) at a distance of ~5 cm for 10 to 30 minutes[3].
-
Downstream Analysis: The covalently crosslinked complex can now be subjected to SDS-PAGE, Western blotting, or in-gel trypsin digestion followed by LC-MS/MS to map the exact site of carbene insertion[6].
References
-
Wang, Z. P., et al. "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 2017. URL:[Link]
-
West, A. V., et al. "Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis." Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Kissel, T., et al. "A photoaffinity glycan-labeling approach to investigate immunoglobulin glycan-binding partners." Glycobiology, 2023. URL:[Link]
-
Reitsma, J., et al. "Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity." ChemRxiv, 2021. URL:[Link]
-
Zong, Y., et al. "Design, Synthesis, and Utility of Defined Molecular Scaffolds." MDPI, 2021. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis, and Utility of Defined Molecular Scaffolds | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Photoaffinity Labeling of Protein Receptors with Diazirine Probes
For researchers, scientists, and drug development professionals, the identification of a small molecule's direct protein targets is a critical and often challenging step in understanding its mechanism of action. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify these molecular interactions within a complex biological system.[1][2] Among the various photoreactive groups available, diazirines have become a gold standard due to their small size, chemical stability, and efficient photoactivation at wavelengths that minimize damage to biological macromolecules.[3][4] This comprehensive guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for the successful application of diazirine-based photoaffinity probes in the study of protein receptors.
The Expertise Behind the Choice: Why Diazirines?
The selection of a photoreactive moiety is a critical decision that dictates the success of a photoaffinity labeling experiment. While other options like benzophenones and aryl azides exist, diazirines offer a compelling set of advantages that make them particularly well-suited for probing protein-ligand interactions.[3][5]
-
Minimal Steric Perturbation: Aliphatic diazirines are exceptionally small, nearly isosteric to a methyl group, which minimizes the risk that the photoreactive group will alter the binding affinity or specificity of the parent molecule.[6][7] This is a crucial factor in maintaining the biological relevance of the interaction being studied.
-
Favorable Photochemistry: Diazirines are activated by long-wave UV light (typically around 350-370 nm), a range that is less damaging to proteins and other cellular components compared to the lower wavelengths required for aryl azide activation.[3][8] Upon photoactivation, they extrude nitrogen gas to generate a highly reactive carbene intermediate that can rapidly form a covalent bond with proximal amino acid residues.[6][9]
-
High Reactivity and Specificity: The generated carbene is highly reactive and can insert into a wide range of C-H, N-H, and O-H bonds, making it less biased towards specific amino acid side chains compared to other crosslinkers.[6][10] This promiscuous reactivity within the binding pocket increases the probability of successful crosslinking. The short lifetime of the carbene in aqueous environments also minimizes non-specific labeling of proteins outside the intended binding site.[10][11]
-
Chemical Stability: Diazirines are stable to a wide range of chemical conditions, including both acidic and basic environments, making them compatible with various synthetic routes for probe development and stable during experimental incubations.[6][10]
The Mechanism of Action: A Tale of Two Intermediates
Upon irradiation with UV light, the diazirine ring loses a molecule of dinitrogen to form a highly reactive carbene.[9][10] However, the subsequent reaction pathway can be influenced by the type of diazirine used (alkyl vs. aryl) and the local microenvironment. Recent studies have revealed that both carbene and diazo intermediates can contribute to the labeling process.[12][13]
Alkyl diazirines can isomerize to a linear diazo intermediate, which can then be protonated, particularly in acidic microenvironments, to form a diazonium ion that subsequently alkylates nucleophilic residues, with a preference for acidic amino acids like aspartate and glutamate.[14][15] In contrast, aryl-fluorodiazirines tend to react primarily through the carbene intermediate, leading to a more random insertion pattern.[15] Understanding these mechanistic nuances is crucial for interpreting labeling results and for the rational design of photoaffinity probes.
Caption: Mechanism of diazirine photoactivation leading to covalent bond formation.
Designing a Self-Validating System: The Trifunctional Probe
A well-designed photoaffinity probe is the cornerstone of a successful experiment. For robust target identification, a trifunctional probe architecture is highly recommended. This design incorporates three essential components: a recognition element, a photoreactive group, and a reporter tag.[16]
-
Recognition Element: This is the pharmacophore or ligand of interest that provides the binding specificity for the target receptor. A thorough understanding of the structure-activity relationship (SAR) of the ligand is crucial to identify positions where modifications can be made without significantly compromising binding affinity.[3]
-
Photoreactive Group (Diazirine): The diazirine moiety is strategically incorporated into the ligand scaffold. Its placement should be carefully considered to ensure that upon activation, it is positioned to crosslink with amino acids within the binding pocket.[3]
-
Reporter Tag: This functional handle enables the detection, enrichment, and identification of the covalently labeled protein. Common reporter tags include:
-
Biotin: For strong affinity-based purification using streptavidin beads.[16]
-
Alkyne or Azide: For bioorthogonal ligation to a fluorescent dye or biotin via "click chemistry".[3][6] This two-step approach allows for greater flexibility and can reduce potential steric hindrance from a bulky tag during the initial binding event.
-
Caption: The architecture of a trifunctional photoaffinity probe.
Quantitative Considerations for Experimental Design
The success of a photoaffinity labeling experiment hinges on the careful optimization of several key parameters. The following table summarizes critical quantitative data and considerations derived from the literature.
| Parameter | Recommended Range/Value | Rationale and Key Considerations | References |
| Probe Concentration | 0.5 - 2 mM (in cell culture) | Should be optimized for each probe and cell line. Higher concentrations may increase labeling efficiency but also the risk of non-specific binding. | [14] |
| UV Irradiation Wavelength | 320 - 370 nm (typically 365 nm) | This range effectively activates the diazirine while minimizing damage to proteins and DNA, which occurs at wavelengths below 300 nm.[3][17] | [3][17] |
| UV Irradiation Time | 1 - 15 minutes | Dependent on the UV lamp's wattage and distance from the sample. Shorter times are preferable to minimize cell stress and potential artifacts. | [7][14] |
| UV Lamp Wattage | 8 - 200 W | Higher wattage lamps allow for shorter irradiation times. The distance to the sample must be optimized accordingly. | [17] |
| Distance from UV Source | 1 - 20 cm | Inversely proportional to lamp wattage. Closer distances increase irradiation intensity but may also generate heat. | [17] |
| Temperature during Irradiation | On ice (0-4°C) | Helps to minimize cellular stress and potential degradation of the target protein. | [7] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for a typical photoaffinity labeling experiment in a cellular context, followed by enrichment and identification of target proteins.
General Experimental Workflow
Caption: General experimental workflow for diazirine-based photoaffinity labeling.
Protocol for Photoaffinity Labeling in Live Cells
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diazirine photoaffinity probe (with alkyne handle)
-
Photo-stable negative control probe (lacking the diazirine)
-
Parent ligand (for competition experiments)
-
DMSO
-
Ice-cold PBS
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: a. Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency. b. Prepare a stock solution of the diazirine probe in DMSO. c. On the day of the experiment, dilute the probe to the final desired concentration (e.g., 1 µM) in serum-free medium. d. Self-Validation Controls: Prepare parallel treatments:
- Negative Control 1 (No UV): Cells treated with the diazirine probe but not exposed to UV light.
- Negative Control 2 (No Probe): Cells not treated with the probe but exposed to UV light.
- Negative Control 3 (Inactive Probe): Cells treated with the photo-stable control probe and exposed to UV light.[6]
- Competition Control: Pre-incubate cells with a 100-fold excess of the parent ligand for 1 hour before adding the diazirine probe.[6] e. Remove the culture medium from the cells and add the medium containing the respective probes or controls. f. Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for probe binding to the target receptor.
-
UV Irradiation: a. Aspirate the probe-containing medium and wash the cells twice with ice-cold PBS to remove unbound probe.[14] b. Add a thin layer of ice-cold PBS to cover the cells. c. Place the culture dishes on ice and position the UV lamp at a fixed, optimized distance above the cells. d. Irradiate the cells with 365 nm UV light for the optimized duration (e.g., 5 minutes).[6][14] Keep the "No UV" control plate covered and away from the UV source.
-
Cell Lysis: a. Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer to the plate. b. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (containing the proteome) to a new tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol for Click Chemistry and Enrichment
Materials:
-
Cell lysate from the previous step
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Chemistry Reaction: a. To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reagents in the following order: biotin-azide, freshly prepared TCEP, TBTA, and finally CuSO₄.[18] b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Labeled Proteins: a. Equilibrate streptavidin-agarose beads with lysis buffer. b. Add the equilibrated beads to the click reaction mixture. c. Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins. d. Pellet the beads by centrifugation and discard the supernatant. e. Perform a series of stringent washes to remove non-specifically bound proteins. This may involve sequential washes with buffers containing increasing concentrations of SDS and urea. f. After the final wash, aspirate all remaining buffer.
-
Elution and Preparation for Analysis: a. Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins. b. Centrifuge to pellet the beads and transfer the supernatant (containing the enriched proteins) to a new tube. c. The samples are now ready for SDS-PAGE analysis.
Downstream Analysis and Data Interpretation
The final and most crucial step is the identification of the enriched proteins.
-
SDS-PAGE and In-Gel Fluorescence: If a fluorescent azide was used in the click reaction, the labeled proteins can be visualized directly in the gel using a fluorescence scanner. This provides a rapid assessment of labeling efficiency and specificity. The competition control lane should show a significant reduction in the intensity of the labeled protein band.
-
Mass Spectrometry: For protein identification, the entire lane from the SDS-PAGE gel is excised, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the proteins present in the sample.[18] True targets should be significantly enriched in the probe-treated sample compared to the negative and competition controls. Quantitative proteomic approaches, such as label-free quantification or isotopic labeling, can provide a more rigorous assessment of enrichment.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient UV irradiation- Probe concentration too low- Probe design is suboptimal | - Increase irradiation time or decrease distance to UV source[21]- Titrate probe concentration upwards, while monitoring for non-specific binding- Synthesize and test alternative probe designs with different linker lengths or diazirine positions[22] |
| High Background/Non-specific Labeling | - Probe concentration too high- Insufficient washing during enrichment- Probe is "sticky" and binds non-specifically | - Decrease probe concentration- Optimize wash conditions with more stringent buffers (e.g., higher salt, detergent)- Include a competition experiment with a large excess of the parent compound to distinguish specific from non-specific binding[2] |
| No Labeling of Expected Target | - Probe does not bind to the target- Diazirine is not positioned correctly for crosslinking- Target protein is expressed at very low levels | - Confirm binding of the parent ligand- Redesign the probe with the diazirine at a different position- Use a more sensitive detection method or a cell line that overexpresses the target |
Conclusion
Photoaffinity labeling with diazirine probes is a robust and versatile technique for the identification and characterization of protein receptor-ligand interactions.[4][23] By combining rational probe design, carefully controlled experimental execution, and powerful mass spectrometry-based proteomics, researchers can gain invaluable insights into the molecular targets of small molecules, paving the way for new discoveries in basic research and drug development. This guide provides a comprehensive framework, grounded in scientific principles and field-proven methodologies, to empower researchers to confidently and successfully apply this powerful technology.
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Diazirine - Wikipedia. [Link]
-
Addie, M., et al. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
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Kao, J. L., et al. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]
-
Li, Y., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules. [Link]
-
Am Ende, C. W., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters. [Link]
-
van der Woude, L. C., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology. [Link]
-
Parker, C. G., et al. (2021). Evaluation of fully functionalized diazirine tags for chemical proteomic applications. Pride Project PXD025652. [Link]
-
Am Ende, C. W., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]
-
Am Ende, C. W., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters. [Link]
-
Parker, C. G., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science. [Link]
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Halloran, M. W., & Lumb, J. P. (2019). Recent Applications of Diazirines in Chemical Proteomics. Chemistry. [Link]
-
MacKinnon, C. H., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
-
Semantic Scholar. Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar Website. [Link]
-
Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett. [Link]
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Interchim. Diazirine crosslinkers. Interchim Website. [Link]
-
Kalk, A., et al. (2004). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry. [Link]
-
Wang, D., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. [Link]
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Kao, J. L., et al. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]
-
Vrije Universiteit Amsterdam. Diazirine based photoaffinity labeling. Vrije Universiteit Amsterdam Research Portal. [Link]
-
Woo, J. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. [Link]
-
Wong, C. M., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. Chemical Communications. [Link]
-
Wang, D., et al. (2015). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA. [Link]
-
MacKinnon, C. H., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. ResearchGate. [Link]
-
Aina, O. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]
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Creative Biolabs. Troubleshooting Guides. Creative Biolabs Website. [Link]
-
Rodriguez-Rivera, F. A., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. PNAS. [Link]
-
Koniev, O., et al. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews. [Link]
-
Stegmann, M., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega. [Link]
-
Cziegler, C., & Wodtke, R. (2025). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. ResearchGate. [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
Maple, H. J., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal. [Link]
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Conditions for NHS-ester activation of (3-methyl-3H-diazirin-3-yl)-acetic acid
Application Note: Optimized Conditions for the NHS-Ester Activation and Bioconjugation of (3-methyl-3H-diazirin-3-yl)-acetic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals specializing in photoaffinity labeling and bioconjugation.
Introduction & Mechanistic Overview
In the field of photoaffinity labeling (PAL), aliphatic diazirines have emerged as premier photophores. Their exceptionally small steric footprint minimizes perturbations to the native binding affinity of the ligand-protein interaction[1]. The molecule (3-methyl-3H-diazirin-3-yl)-acetic acid serves as a minimalist, zero-length photo-crosslinker precursor.
To utilize this probe, the terminal carboxylic acid must first be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester. Once activated, the NHS-ester reacts efficiently with primary amines (such as lysine side chains or the protein N-terminus) in slightly alkaline aqueous buffers to form stable amide bonds[2]. Following bioconjugation, long-wave UV irradiation (350–365 nm) triggers the extrusion of nitrogen gas from the diazirine ring, generating a highly reactive singlet carbene. This intermediate rapidly inserts into adjacent C-H, N-H, or O-H bonds, forming a permanent covalent crosslink with the interacting target[3].
Figure 1: Photochemical activation pathway of the diazirine group and carbene insertion.
Causality in Experimental Design (Expertise & Experience)
A successful bioconjugation workflow is not merely a sequence of steps, but a carefully balanced thermodynamic and kinetic system. The following principles dictate our experimental choices:
-
Coupling Reagent Selection (EDC·HCl vs. DCC): We utilize EDC·HCl rather than DCC for the activation step. DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely. EDC·HCl, conversely, generates a water-soluble urea byproduct that is effortlessly partitioned into the aqueous phase during extraction, preventing contamination in downstream biological assays[4].
-
Solvent Selection (Anhydrous DCM): NHS esters are highly susceptible to hydrolysis. Performing the activation in anhydrous Dichloromethane (DCM) prevents premature degradation. Furthermore, DCM is easily removed via rotary evaporation compared to high-boiling solvents like DMF[4].
-
Conjugation Buffer (pH 7.4–8.0): The NHS ester reacts via nucleophilic attack by unprotonated primary amines. We strictly avoid pH > 8.0 because the rate of competitive NHS ester hydrolysis by hydroxide ions scales exponentially with pH, which would drastically reduce the Degree of Labeling (DoL)[2]. Buffers containing primary amines (e.g., Tris, Glycine) must be strictly avoided as they will quench the crosslinker[5].
Experimental Protocols: A Self-Validating System
Every robust protocol must include embedded quality control (QC) checkpoints to ensure the system is functioning as intended before proceeding to the next phase.
Protocol A: Synthesis of (3-methyl-3H-diazirin-3-yl)-acetic acid NHS ester
Materials Required:
-
(3-methyl-3H-diazirin-3-yl)-acetic acid (1.0 eq)
-
N-hydroxysuccinimide (NHS) (1.1 eq)
-
EDC·HCl (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 20 mL amber glass vial equipped with a magnetic stir bar, dissolve 1.0 eq of (3-methyl-3H-diazirin-3-yl)-acetic acid in anhydrous DCM (approx. 0.2 M concentration). Note: Amber glass is used because diazirines are light-sensitive, though they exhibit better stability than aryl azides[6].
-
Activation: To a separate vial, add 1.1 eq of EDC·HCl and 1.1 eq of NHS, dissolved in anhydrous DCM.
-
Coupling: Combine the two solutions. Seal the vial under an argon or nitrogen atmosphere and stir at room temperature for 12–16 hours[4].
-
Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (Hexane/EtOAc) to confirm the complete consumption of the starting carboxylic acid.
-
Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with:
-
5% aqueous NaHCO₃ (removes unreacted acid and free NHS).
-
1 M KHSO₄ (removes basic impurities and the water-soluble EDC urea byproduct).
-
Saturated NaCl (brine).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator[4].
-
Validation Checkpoint 2 (LC-MS): Analyze the purified product via LC-MS to confirm the exact mass of the NHS ester and the absence of EDC-urea contamination.
Protocol B: Protein Bioconjugation and Photo-Crosslinking
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the target protein at 1–5 mg/mL in an amine-free buffer (e.g., 1X PBS, pH 7.4).
-
Labeling: Dissolve the synthesized NHS-diazirine in anhydrous DMSO immediately before use. Add the crosslinker to the protein solution at a 10- to 50-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation[2].
-
Incubation: Incubate the reaction at room temperature for 30 minutes, or on ice for 2 hours, protected from light[2].
-
Quenching: Stop the reaction by adding a Quenching Buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to consume any remaining unreacted NHS ester[2].
-
Desalting: Remove the quenched, non-reacted crosslinker using a Zeba spin desalting column or overnight dialysis. Crucial step: Free crosslinker will compete for targets during photolysis, causing high background[5].
-
Validation Checkpoint 3 (Intact Mass Spec): Analyze an aliquot of the desalted protein via Intact Mass Spectrometry to calculate the Degree of Labeling (DoL).
-
Photoactivation: Place the conjugated sample in a shallow, uncovered reaction vessel on ice. Irradiate using a long-wave UV lamp (350–365 nm) at a distance of 3–5 cm for 10–15 minutes[2][5].
-
Validation Checkpoint 4 (SDS-PAGE): Run the irradiated sample on an SDS-PAGE gel. Successful crosslinking is validated by the appearance of higher molecular weight bands corresponding to the covalent complex[3].
Figure 2: End-to-end workflow from diazirine activation to protein photo-crosslinking.
Quantitative Data & Troubleshooting
Table 1: Optimization of Activation Conditions
| Solvent | Coupling Reagent | Additive | Reaction Time | Yield (%) | Byproduct Profile & Causality |
|---|---|---|---|---|---|
| DMF | DCC | NHS | 24 h | 65% | High DCU contamination; difficult to filter. |
| DCM | EDC·HCl | NHS | 12 h | 85% | Minimal; water-soluble urea easily extracted. |
| Aqueous (pH 6) | EDC·HCl | Sulfo-NHS | 2 h | <20% | High NHS-ester hydrolysis; poor conversion. |
Table 2: Troubleshooting Guide for Bioconjugation & Photolysis
| Issue | Root Cause | Resolution |
|---|---|---|
| Low Degree of Labeling (DoL) | NHS ester hydrolysis prior to reaction. | Reconstitute NHS-diazirine in anhydrous DMSO immediately before use; do not store stock solutions[2]. |
| No crosslinking observed | Inefficient photolysis / Wrong wavelength. | Ensure UV lamp emits at 350-365 nm. Remove plastic lids or glass covers that absorb UV light[5]. |
| High background / Smearing | Free probe was not removed. | Perform rigorous desalting or dialysis prior to UV irradiation to remove quenched crosslinker[5]. |
References
-
Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC, nih.gov, 1
-
Instructions: Amine-Reactive Diazirine Crosslinkers - Thermo Fisher Scientific, thermofisher.com, 2
-
Diazirine crosslinkers - Interchim, interchim.fr, 5
-
Protein Analysis, Modification and Interaction - Fisher Scientific, fishersci.ie, 3
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview - PMC, nih.gov, 6
-
Supplementary information (Synthesis of NHS esters) - RSC, rsc.org, 4
Sources
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- 5. interchim.fr [interchim.fr]
- 6. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Photocrosslinking Using Diazirine Acetic Acid Derivatives: A Guide to Capturing Biomolecular Interactions in their Native Environment
An Application and Protocol Guide
Prepared by a Senior Application Scientist
Introduction: The Power of Covalent Capture
In the intricate and dynamic environment of a living cell, understanding how molecules interact is fundamental to deciphering biological processes and developing effective therapeutics. Many crucial interactions, such as those between a drug and its target protein or transient protein-protein communications, are non-covalent and often fleeting. These interactions are challenging to study as they are typically lost during conventional biochemical isolation procedures.
Photoaffinity labeling (PAL) is a powerful technique that addresses this challenge by converting these transient, non-covalent interactions into stable, covalent bonds.[1][2] This is achieved by introducing a photoreactive functional group onto one of the interacting molecules (the "bait"). Upon activation with a specific wavelength of light, this group forms a highly reactive intermediate that covalently crosslinks to its binding partner (the "prey") in close proximity.
Among the arsenal of photoreactive groups, diazirines have emerged as a preferred choice for in vivo studies for several key reasons:[3][4][5]
-
Small Size: The diazirine moiety is exceptionally compact, nearly isosteric to a methyl group, minimizing steric hindrance that could otherwise perturb the natural interaction being studied.[2][6]
-
Activation Wavelength: They are activated by long-wave UV light (typically 350-370 nm), which reduces the risk of photodamage to cells and biomolecules that can occur with shorter wavelengths.[5][7][8]
-
High Reactivity & Short Lifetime: The generated carbene intermediate is highly reactive and has a very short lifetime, ensuring that crosslinking is restricted to molecules in the immediate vicinity at the moment of photoactivation.[9][10]
-
Chemical Stability: Diazirines are generally stable in both acidic and basic conditions and are not reactive towards nucleophiles like water, making them robust probes in complex biological milieu.[3][11]
This guide focuses specifically on methods utilizing diazirine acetic acid and its derivatives. These reagents serve as versatile building blocks for creating bespoke photoaffinity probes. The carboxylic acid handle allows for straightforward conjugation to a molecule of interest—such as a small molecule inhibitor, a peptide, or a metabolite—often via an amine-reactive N-hydroxysuccinimide (NHS) ester intermediate.[12][13] This enables a "plant-and-cast" strategy: the probe is "planted" onto a known molecule, and upon photoactivation, it "casts" a covalent net to capture its unknown binding partners.[13][14]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and critical considerations for successfully implementing in vivo photocrosslinking with diazirine acetic acid-based probes.
Mechanism of Action: The Two-Faced Reactivity of Diazirines
The efficacy of diazirine-based photocrosslinking hinges on the light-induced generation of a highly reactive carbene. However, recent studies have revealed a more nuanced mechanism involving two key reactive intermediates: a carbene and a diazo isomer.[15][16][17] Understanding this dual reactivity is crucial for experimental design and data interpretation.
Upon irradiation with UV light (~350-370 nm), the stable three-membered diazirine ring is excited. It can then follow two primary pathways:
-
Carbene Formation: The diazirine directly expels a molecule of nitrogen gas (N₂) to generate a highly reactive, short-lived singlet carbene. This carbene is promiscuous and can rapidly insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink.[9][18] This is the classical, non-selective crosslinking pathway.
-
Diazo Isomerization: Alternatively, the diazirine can first isomerize into a linear diazo intermediate. This diazo compound can also be activated by light to form the carbene, or, significantly, it can react directly with acidic residues.[16][17] Studies have shown that alkyl diazo intermediates preferentially react with the protonated side chains of aspartic and glutamic acids.[19][20]
This two-step mechanism, where the diazo intermediate is generated first and can then either react directly or proceed to form a carbene, means that the irradiation conditions (time and power) can influence the reaction pathway and the types of residues labeled.[16] While the carbene provides broad, proximity-based labeling, the diazo intermediate introduces a bias towards acidic residues.[17][19]
Caption: Mechanism of diazirine photoactivation and crosslinking.
Photoaffinity Probe Design & Synthesis Considerations
A successful photoaffinity probe is a trifunctional molecule designed for target capture and identification.[12] While this guide focuses on using pre-functionalized reagents like diazirine acetic acid NHS esters, understanding the components is key.
-
Recognition Element: This is the molecule of interest (e.g., drug, metabolite, peptide) that provides the binding specificity for the target. The structure-activity relationship (SAR) of this element should be well-understood to ensure the probe retains biological activity.[2]
-
Photoreactive Group (Diazirine): The diazirine must be positioned on the recognition element such that it does not disrupt binding and, upon activation, is oriented towards the target protein's binding site.
-
Reporter/Handle: This tag enables detection and purification of the crosslinked complex. Common handles include:
-
Biotin: For strong affinity purification on streptavidin or avidin resins.[12]
-
Alkyne or Azide: For bioorthogonal "click chemistry" ligation to a reporter tag (e.g., fluorescent dye or biotin) after crosslinking.[2] This two-step approach is advantageous as it avoids using bulky biotinylated probes during the initial binding and crosslinking steps.
-
Synthesis: Diazirine acetic acid can be activated as an NHS ester to readily react with primary amines (e.g., lysine residues or N-termini) on a ligand of interest.[12] For custom synthesis, aliphatic diazirines can be prepared from ketones in one-pot reactions, providing a versatile route for probe development.[1]
Experimental Design: The Blueprint for Success
In vivo crosslinking is a complex experiment requiring careful design and rigorous controls to generate reliable and interpretable data.
Key Experimental Parameters
| Parameter | Typical Range | Key Considerations |
| Probe Concentration | 0.5 - 100 µM | Must be optimized. Too low yields insufficient crosslinking; too high can cause off-target effects or toxicity. Should be based on the binding affinity of the parent molecule. |
| Incubation Time | 10 min - 24 hrs | Depends on the time required for the probe to reach its target (e.g., cell permeability, binding kinetics). For metabolic labeling, longer times (e.g., 24h) are needed.[21][22] |
| UV Irradiation Source | 350-370 nm Lamp | A high-intensity lamp (e.g., 100-1000W Hg(Xe) or LED) is typically used.[2] Samples should be placed on ice during irradiation to minimize heat-induced damage.[14][23] |
| UV Irradiation Time | 1 - 30 min | Longer times increase crosslinking efficiency but also risk non-specific labeling and photodamage.[6][24] This must be empirically determined. |
| Quenching | 50-100 mM Tris | After the initial NHS-ester coupling (for heterobifunctional linkers), a quenching buffer is added to cap any unreacted NHS esters before UV activation.[14][25] |
Essential Controls
A self-validating experiment relies on a comprehensive set of controls to distinguish specific, interaction-dependent crosslinking from non-specific events.
-
No UV Control (-UV): This is the most critical control. The sample is treated identically to the experimental sample but is not exposed to UV light. Any proteins identified in this sample represent non-covalent binders that co-purified with the probe and must be considered background.[2][21]
-
Competition Control: The experiment is performed in the presence of an excess (e.g., 50-100 fold) of the original, unmodified ligand. A true binding partner should show significantly reduced crosslinking in this sample, as the unlabeled ligand competes for the binding site.[2][26]
-
Negative Probe Control: An ideal control is a structurally similar but biologically inactive version of the probe. This helps to identify proteins that bind non-specifically to the probe scaffold itself.[2]
-
Vehicle Control (e.g., DMSO): Cells are treated with the same concentration of the solvent used to dissolve the probe to control for any effects of the vehicle on the proteome.
Caption: General workflow for in vivo photocrosslinking experiments.
Detailed Protocols
Protocol 1: In Vivo Crosslinking in Cultured Mammalian Cells
This protocol describes a general method using a membrane-permeable, heterobifunctional diazirine crosslinker that contains an amine-reactive NHS ester (e.g., Succinimidyl diazirineacetate). This "plant-and-cast" approach first attaches the diazirine to abundant proteins, then crosslinks them to proximal interactors.[13][14]
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
NHS-Ester Diazirine Crosslinker (e.g., SDA, LC-SDA)[27]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
UV Lamp (365 nm, e.g., Stratalinker or high-power UV lamp)[23][27]
-
Ice bucket and petri dishes
Procedure:
-
Cell Preparation: Grow cells to 80-90% confluency. For suspension cells, collect by centrifugation. For adherent cells, work directly in the plate.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any amine-containing components from the medium.[14]
-
Crosslinker Preparation: Perform this step immediately before use. Prepare a 25-50 mM stock solution of the NHS-ester diazirine crosslinker in anhydrous DMSO. The NHS-ester is moisture-sensitive and hydrolyzes quickly in aqueous solutions.[14][25]
-
NHS-Ester Labeling (in the dark):
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM Tris-HCl.[25] Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester. This step is critical to prevent the crosslinker from reacting during cell lysis.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted and quenched crosslinker.
-
Photoactivation:
-
Resuspend/cover the cells in a minimal volume of fresh, ice-cold PBS.
-
Transfer the cell suspension or plate to an ice bucket.
-
Place the sample directly under the 365 nm UV lamp. The distance should be minimized and consistent between experiments (e.g., 5-10 cm).[2][23]
-
Expose the cells to UV light for 5-15 minutes.[14][27] The optimal time must be determined empirically. Remember to irradiate the "+UV" experimental sample and the competition control, but not the "-UV" control.
-
-
Cell Harvesting: After irradiation, immediately pellet the cells by centrifugation (for suspension cells) or scrape them from the plate (for adherent cells). The cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for downstream processing.
Protocol 2: Downstream Processing for Mass Spectrometry
This protocol assumes the use of a biotin- and alkyne-functionalized diazirine probe and subsequent click chemistry for enrichment.
Materials:
-
Crosslinked cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click Chemistry Reagents: Azide-Biotin tag, CuSO₄, TBTA ligand, Sodium Ascorbate
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., SDS-containing buffers, Urea buffers)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with excess biotin)
-
Reagents for in-solution or on-bead tryptic digest
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing, followed by sonication to shear DNA and ensure complete lysis. Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C.
-
Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the crosslinked proteins in the clarified lysate.[2]
-
Affinity Purification:
-
Equilibrate streptavidin magnetic beads by washing them with Lysis Buffer.
-
Add the lysate to the equilibrated beads and incubate for 1-2 hours at 4°C on a rotator to capture the biotinylated protein complexes.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specific binders. This is a critical step and may involve washes with buffers containing high salt, urea, and/or detergents (e.g., 1% SDS).
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can be run briefly into an SDS-PAGE gel for an "in-gel digest" or processed directly with an "in-solution digest" protocol.
-
The resulting peptides are desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the proteins enriched in the +UV sample compared to the -UV and competition controls. The identification of the "prey" protein confirms the interaction with the "bait" molecule.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low crosslinking yield | Insufficient UV irradiation (time or intensity). Probe concentration is too low. Hydrolyzed/inactive NHS-ester. Probe design interferes with binding. | Increase irradiation time or use a more powerful lamp. Perform a dose-response to find optimal probe concentration. Prepare crosslinker stock solution fresh in anhydrous DMSO. Redesign the probe with the diazirine at a different position. |
| High background / many non-specific hits | Insufficient washing during affinity purification. Probe is "sticky" and binds non-specifically. UV irradiation time is too long. Cell lysis is incomplete, trapping proteins. | Increase the number and stringency of washes (add urea, SDS). Include a negative/inactive probe control to identify scaffold binders. Titrate UV exposure time to find the optimal window. Ensure complete lysis using sonication and appropriate detergents. |
| Crosslinking observed in "-UV" control | The probe itself has very high affinity for the target, surviving washes. Contamination with UV light during handling. | This is not necessarily a failure; it identifies strong non-covalent binders. Compare band/signal intensity between +UV and -UV to see the covalently captured fraction. Perform all pre-irradiation steps in the dark or under red light.[28] |
| Cell toxicity | Probe concentration is too high. Long exposure to DMSO or crosslinker. | Perform a cell viability assay (e.g., MTT) to determine a non-toxic concentration range. Minimize incubation times. |
Conclusion
In vivo photocrosslinking with diazirine acetic acid derivatives is a sophisticated and powerful method for capturing and identifying direct biomolecular interactions within the complexity of a living cell. The small size, favorable activation wavelength, and high reactivity of the diazirine group make it an exceptional tool for chemical biology and drug discovery. While the experiments require careful optimization and rigorous controls, the resulting data can provide unparalleled insights into protein function, interaction networks, and drug target engagement. By converting transient interactions into stable covalent links, this technology provides a "snapshot" of molecular sociology, enabling the identification of previously elusive targets and the elucidation of complex biological pathways.
References
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Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024, July 19). Nature Portfolio. Retrieved March 7, 2026, from [Link]
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PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. (n.d.). OmicsDI. Retrieved March 7, 2026, from [Link]
-
Geu-Flores, F., et al. (2012). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of the American Chemical Society. [Link]
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Wang, Y., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules. [Link]
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MacKinnon, A. L., et al. (2011). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
-
Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry. (2024, July 22). Peking University. Retrieved March 7, 2026, from [Link]
-
Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Synlett. [Link]
-
Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. (2023, November 13). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Jiao, C.-Y., et al. (2010). Comparing Lipid Photo-Cross-linking Efficacy of Penetratin Analogues Bearing Three Different Photoprobes: Dithienyl Ketone, Benzophenone, and Trifluoromethylaryldiazirine. Bioconjugate Chemistry. [Link]
-
Progress Toward Proteome-Wide Photo-Cross-Linking to Enable Residue-Level Visualization of Protein Structures and Networks In Vivo. (2023, June 21). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Diazirine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and Catalysis. (2023). Advanced Science. [Link]
-
Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. (2018, April 23). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2022, October 27). ACS Central Science. [Link]
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Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024, November 13). Analytical Chemistry. [Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2021). International Journal of Molecular Sciences. [Link]
-
Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. (2022, September 20). bioRxiv. Retrieved March 7, 2026, from [Link]
-
Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. (2018). CHIMIA International Journal for Chemistry. [Link]
-
Protein Photocrosslinking via the Site-specific Incorporation of a Diazirine Amino Acid into Proteins in Pro. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Protein Analysis, Modification and Interaction. (n.d.). Fisher Scientific. Retrieved March 7, 2026, from [Link]
-
Commonly used photoreactive units: (a) benzophenone; (b) aryl azide and (c) diazirine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. (2023, January 30). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]
-
Detailed operations for in vivo photo-crosslinking experiments. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
(PDF) Photocrosslinking of glycoconjugates using metabolically incorporated diazirine-containing sugars. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
In Vivo Protein Cross-Linking. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]
-
In vivo protein cross-linking. (2022, August 24). Institut Pasteur. Retrieved March 7, 2026, from [Link]
-
Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. (n.d.). Methods in Enzymology. [Link]
-
West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society. [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. (2021, May 5). PubMed. Retrieved March 7, 2026, from [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. (n.d.). Sci-Hub. Retrieved March 7, 2026, from [Link]
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Application Notes and Protocols for Solid-Phase Peptide Synthesis with Acid-Stable Diazirines
Introduction: Illuminating Molecular Interactions with Precision
In the intricate landscape of chemical biology and drug discovery, understanding the transient and dynamic interactions between molecules is paramount. Photo-crosslinking has emerged as a powerful technique to capture these fleeting interactions by creating covalent bonds between interacting species upon photo-irradiation. Among the arsenal of photoactivatable moieties, diazirines have gained prominence due to their small size, which minimizes perturbation of the biological system, and their efficient activation at biocompatible long-wave UV light (typically 350-365 nm)[1].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of acid-stable diazirine-containing unnatural amino acids in solid-phase peptide synthesis (SPPS). The integration of these photoactivatable probes into peptides allows for the precise mapping of protein-protein and protein-ligand interactions. We will delve into the synthesis of these specialized amino acids, their incorporation into peptides via Fmoc-based SPPS, and detailed protocols for photo-crosslinking and subsequent downstream analysis.
The Chemistry of Diazirines: A Primer
Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms. Upon irradiation with UV light, they extrude nitrogen gas to generate a highly reactive carbene intermediate[2]. This carbene can then readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in close proximity, forming a stable covalent crosslink[2][3]. The acid stability of certain diazirine derivatives, such as those with alkyl or trifluoromethylphenyl groups, makes them fully compatible with the standard Fmoc/tBu SPPS strategy, which involves repeated acid-mediated cleavage of side-chain protecting groups[2][4].
Synthesis of Fmoc-Protected Acid-Stable Diazirine Amino Acids
The successful incorporation of a diazirine moiety into a peptide via SPPS begins with the synthesis of the corresponding Fmoc-protected amino acid. Here, we provide a representative synthetic scheme for Fmoc-L-photo-leucine, an acid-stable diazirine-containing amino acid[4][5].
Protocol 1: Synthesis of Fmoc-L-photo-leucine [5]
This protocol outlines the key steps in the synthesis of Fmoc-L-photo-leucine. For a detailed, step-by-step procedure, please refer to the cited literature.
-
Starting Material: The synthesis typically begins with a suitably protected amino acid precursor, such as Boc-L-aspartic acid α-methyl ester.
-
Formation of a β-ketoester: The precursor is reacted to form a side-chain β-ketoester.
-
Conversion to the Ketone: Subsequent reactions, including hydrogenolysis, convert the β-ketoester into a ketone functionality.
-
Diazirine Formation: The ketone is converted to the diazirine through a two-step process involving reaction with liquid ammonia followed by hydroxylamine-O-sulfonic acid to form a diaziridine intermediate, which is then oxidized to the diazirine[5].
-
Fmoc Protection: The N-terminal Boc protecting group is removed, and the free amine is then protected with an Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to yield the final Fmoc-L-photo-leucine[5].
Characterization: The final product and all intermediates should be thoroughly characterized by techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm their identity and purity.
Caption: Synthetic workflow for Fmoc-L-photo-leucine.
Solid-Phase Peptide Synthesis with Diazirine Amino Acids
The incorporation of Fmoc-protected diazirine amino acids into a growing peptide chain follows the general principles of Fmoc-SPPS. However, due to the bulky nature of these unnatural amino acids, some modifications to standard protocols may be necessary to ensure efficient coupling.
Protocol 2: Incorporation of Fmoc-Diazirine Amino Acid into a Peptide Sequence
This protocol provides a general guideline for the coupling of a diazirine-containing amino acid during Fmoc-SPPS.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide or Wang resin)[6]
-
Fmoc-protected amino acids (standard and diazirine-containing)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
SPPS Cycle for Diazirine Amino Acid Incorporation:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel[6].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10-15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain[8].
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts[8].
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-diazirine amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF[8].
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For sterically hindered amino acids like diazirine derivatives, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction[9][10].
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling[10].
-
Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts[11].
-
Repeat: Continue the SPPS cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.
Caption: The iterative cycle of Fmoc-SPPS for diazirine amino acid incorporation.
Photo-Crosslinking Protocol
Once the diazirine-containing peptide has been synthesized, purified, and characterized, it can be used to photo-crosslink to its target protein.
Protocol 3: In Vitro Photo-Crosslinking
This protocol describes a general procedure for photo-crosslinking a diazirine-containing peptide to a purified protein or a complex protein mixture (e.g., cell lysate).
Materials:
-
Purified diazirine-containing peptide
-
Target protein or cell lysate
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4; avoid buffers with primary amines like Tris)
-
UV lamp with a 365 nm wavelength output (e.g., Stratalinker® or a handheld UV lamp)[1][7]
-
Reaction vessels (e.g., microcentrifuge tubes, 96-well plate)
-
Ice
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein or cell lysate in the reaction buffer.
-
Add the diazirine-containing peptide to the protein solution at the desired final concentration. It is recommended to perform a titration to determine the optimal peptide concentration.
-
Include a negative control sample without the diazirine peptide and another control sample that is not exposed to UV light[2].
-
-
Incubation: Incubate the mixture in the dark (e.g., on ice or at 4°C) for a sufficient duration to allow for the binding of the peptide to its target.
-
UV Irradiation:
-
Place the samples on ice to minimize heat-induced damage during irradiation[12].
-
Position the samples as close as possible to the 365 nm UV light source[1][13].
-
Irradiate the samples for a predetermined amount of time. The optimal irradiation time depends on the UV lamp's intensity and the specific diazirine derivative and should be empirically determined (typically ranging from 1 to 30 minutes)[2][12][13].
-
-
Quenching (Optional): While the carbene intermediate is short-lived, some protocols include a quenching step by adding a scavenger such as dithiothreitol (DTT).
-
Downstream Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
| Parameter | Recommendation | Rationale |
| UV Wavelength | 350-365 nm | Optimal for diazirine activation while minimizing protein damage[1]. |
| UV Light Source | High-wattage lamp (e.g., 100-200W mercury lamp or high-power LED) | More efficient activation and shorter irradiation times[7]. |
| Irradiation Time | 1-30 minutes | Dependent on lamp intensity and sample volume; requires optimization[2][12]. |
| Distance to Lamp | As close as possible (e.g., 1-5 cm) | Maximizes light intensity at the sample[13]. |
| Temperature | On ice | Minimizes heat-induced protein degradation[12]. |
Table 1: Key Parameters for UV Crosslinking with Diazirine-Containing Peptides
Downstream Analysis of Cross-linked Products
The identification and characterization of the cross-linked peptide-protein complexes are crucial for mapping the interaction site. Mass spectrometry is the most powerful technique for this purpose.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis [14]
This protocol outlines the general steps for preparing a photo-cross-linked sample for analysis by LC-MS/MS.
-
SDS-PAGE Separation: Separate the cross-linked protein mixture on an SDS-PAGE gel. The cross-linked complex will have a higher molecular weight than the individual protein.
-
In-Gel Digestion:
-
Excise the band corresponding to the cross-linked complex.
-
Destain, reduce (with DTT), and alkylate (with iodoacetamide) the proteins within the gel piece.
-
Digest the proteins with a protease, typically trypsin, overnight[14].
-
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Desalting: Desalt the extracted peptides using a C18 StageTip or a similar reverse-phase chromatography method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the cross-linked peptides and the specific site of cross-linking[15].
Data Analysis: Specialized software is required to analyze the complex fragmentation spectra of cross-linked peptides. These programs can identify the two cross-linked peptides and pinpoint the amino acid residues involved in the covalent bond[12].
Caption: General workflow for the analysis of photo-crosslinked samples by mass spectrometry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low peptide yield in SPPS | Incomplete coupling of the diazirine amino acid. | Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Increase the coupling time[9][10]. |
| Peptide aggregation. | Synthesize at a higher temperature. Use "difficult sequence" protocols[10]. | |
| No or low cross-linking efficiency | Insufficient UV irradiation. | Increase irradiation time or use a more powerful UV lamp. Reduce the distance between the lamp and the sample[13]. |
| Incompatible buffer. | Ensure the buffer does not contain primary amines (e.g., Tris) that can quench the carbene. | |
| Low binding affinity of the peptide. | Increase the concentration of the peptide or optimize the incubation conditions. | |
| Difficulty in identifying cross-linked peptides by MS | Low abundance of cross-linked species. | Enrich for cross-linked peptides using size-exclusion chromatography or affinity purification[5]. |
| Complex fragmentation spectra. | Use specialized software for cross-link analysis. Optimize fragmentation methods in the mass spectrometer[12]. |
Table 2: Troubleshooting Guide for SPPS and Photo-Crosslinking
Conclusion
The integration of acid-stable diazirine-containing amino acids into peptides via SPPS provides a powerful tool for dissecting molecular interactions. The protocols and guidelines presented in this application note offer a comprehensive framework for the successful synthesis of these photoactivatable probes, their use in photo-crosslinking experiments, and the subsequent analysis of the results. By carefully optimizing each step of the process, researchers can gain valuable insights into the intricate networks of protein-protein and protein-ligand interactions that govern cellular function.
References
-
Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). Retrieved from [Link]
-
Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. (n.d.). Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
- Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8597-8604.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2011). Current Protocols in Chemical Biology, 3(4), 193-210.
-
Diazirine crosslinkers. (n.d.). Interchim. Retrieved from [Link]
- Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8146-8153.
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2016). The Journal of Organic Chemistry, 81(17), 7435-7443.
- Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. (2018). Beilstein Journal of Organic Chemistry, 14, 163-172.
- An integrated workflow for cross-linking/mass spectrometry. (2018).
- Photo-crosslinkers boost structural information from crosslinking mass spectrometry. (2023). Journal of Biological Chemistry, 299(3), 102931.
- Efficient Cross-Linking through C–H Bond Insertion of Unfunctionalized Commodity Materials Using Diazirine-Containing Polymeric Additives. (2021). ACS Macro Letters, 10(12), 1509-1514.
-
Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]
- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 237-252.
-
Fmoc Solid Phase Peptide Synthesis A Practical Approach. (n.d.). Retrieved from [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). Chemical Reviews, 121(23), 14266-14313.
- Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. (2014). Chemical Science, 5(11), 4437-4444.
- Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (2010). Synlett, 2010(12), 1917-1919.
- Photo-Leucine Incorporation Reveals the Target of a Cyclodepsipeptide Inhibitor of Cotranslational Translocation. (2009). Journal of the American Chemical Society, 131(33), 11672-11674.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research, 3(4), 194-200.
-
FMOC-L-PHOTO-LEUCINE. (n.d.). SLS. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]
- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. (2020). Journal of Materials Chemistry C, 8(34), 11765-11770.
-
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved from [Link]
- Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. (2014). The Journal of Organic Chemistry, 79(4), 1718-1726.
- Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2020). Molecules, 25(10), 2397.
- Introduction to Peptide Synthesis. (2002). Current Protocols in Protein Science, Chapter 18, Unit 18.1.
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- 4. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
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Application Note: Ligand Binding Site Identification via Diazirine-Based Photoaffinity Labeling
Executive Summary & Mechanistic Rationale
Identifying the precise binding site of a small molecule on its protein target is a critical bottleneck in drug discovery and chemical biology. While X-ray crystallography and cryo-EM provide definitive structural data, they struggle with transient interactions, intrinsically disordered regions, and non-crystallizable membrane proteins. Photoaffinity labeling (PAL) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) bridges this gap by covalently trapping the ligand-target complex in its native solution state[1].
Among photoreactive groups, diazirines have emerged as the gold standard. As a Senior Application Scientist, I prioritize diazirines over benzophenones or aryl azides due to their minimal steric footprint—a diazirine ring is nearly isosteric to a methyl group, allowing it to be incorporated into pharmacophores without disrupting native binding affinities[2].
Upon irradiation with long-wave UV light (350–365 nm), the diazirine ring expels nitrogen gas to generate a highly reactive singlet carbene . This carbene has a diffusion-controlled half-life (< 1 ns) and inserts rapidly into nearby C-H, N-H, or O-H bonds within a ~9 Å radius[3]. Because the activation wavelength is above 300 nm, it avoids the direct excitation and subsequent oxidative damage of aromatic amino acids (tryptophan and tyrosine)[2].
Photochemical activation of diazirine and subsequent carbene insertion pathways.
Probe Architecture & Workflow Design
A successful PAL experiment relies on a trifunctional probe architecture[1]:
-
Pharmacophore: The native ligand structure that drives specific target engagement.
-
Photoreactive Group (Diazirine): Covalently traps the interaction[4].
-
Reporter Tag (Alkyne): A terminal alkyne is preferred over a direct biotin tag. Biotin is bulky and can block cell permeability or alter binding. The alkyne allows for post-crosslinking functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
Workflow of diazirine-based photoaffinity labeling for binding site identification.
Quantitative Optimization Parameters
To ensure high-confidence binding site identification, experimental parameters must be tightly controlled. Below is a synthesis of optimal conditions based on carbene kinetics and proteomic constraints.
Table 1: Photoreactive Group Comparison
| Feature | Diazirine | Benzophenone | Aryl Azide |
|---|---|---|---|
| Size | Small (Methyl isostere) | Large (Bulky) | Medium |
| Activation Wavelength | ~350–365 nm | ~350–360 nm | ~250–300 nm |
| Reactive Intermediate | Singlet Carbene | Diradical | Nitrene / Ketylenamine |
| Intermediate Half-life | < 1 ns (Diffusion-controlled) | ~10–100 µs | ~1 ms |
| Insertion Preference | C-H, N-H, O-H (Residue-agnostic) | Met, C-H (Selective) | Nucleophiles |
Table 2: Key Experimental Parameters for Diazirine PAL
| Parameter | Optimal Range | Causality / Rationale |
|---|
| Probe Concentration | 0.1 – 10 µM | Must be near the Kd to ensure specific occupancy without driving non-specific hydrophobic aggregation. | | Irradiation Time | 10 – 30 minutes | Balances maximum carbene yield against the risk of thermal degradation or diazo isomerization (>340 nm side-reaction)[3]. | | Temperature | 0 – 4 °C (On ice) | Dissipates heat from the UV lamp, preserving native protein conformation and preventing thermal denaturation. | | Crosslinking Radius | ~ 9 Å | Defines the spatial resolution of the identified binding site[3]. |
Self-Validating Experimental Protocol
A robust protocol must be self-validating. To distinguish true binding sites from non-specific collision events, this workflow inherently requires three parallel reaction arms:
-
Arm A (Experimental): Target Protein + Diazirine Probe + UV.
-
Arm B (No-UV Control): Target Protein + Diazirine Probe (Kept in dark). Validates that crosslinking is strictly light-dependent.
-
Arm C (Competitor Control): Target Protein + Diazirine Probe + 100x Excess Native Ligand + UV. Validates that the probe is occupying the specific active site; the native ligand should outcompete the probe, abolishing the MS signal.
Phase I: Probe-Target Incubation
-
Prepare a 10 µM solution of the target protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris or primary amine buffers if your probe contains any electrophilic elements, though diazirines themselves are stable.
-
Add the diazirine-alkyne probe to a final concentration of 1–10 µM (depending on Kd ). For Arm C, pre-incubate with 1 mM native ligand for 15 minutes prior to probe addition.
-
Incubate all samples at room temperature for 30 minutes to ensure thermodynamic equilibrium of the binding event.
Phase II: Photocrosslinking
-
Transfer the samples to a shallow 96-well glass-bottom plate or quartz cuvettes. Standard plastics can absorb UV and reduce crosslinking efficiency.
-
Place the plate on an ice block to prevent thermal artifacts.
-
Irradiate Arms A and C with a 365 nm UV lamp (e.g., Spectroline, 100W) at a distance of 3–5 cm for 15 minutes. Keep Arm B covered with aluminum foil.
Phase III: CuAAC Click Chemistry (Biotinylation)
Causality Check: We use a chemically cleavable biotin-azide (e.g., Dde-Biotin-Azide or Diazo-Biotin-Azide). Eluting crosslinked peptides from streptavidin using boiling SDS releases endogenously biotinylated proteins and streptavidin monomers, which heavily suppress the MS signal of your target peptide. A cleavable linker allows orthogonal elution.
-
To each 100 µL reaction, add the following click reagents sequentially:
-
100 µM Cleavable Biotin-Azide.
-
1 mM TCEP (reduces Cu(II) to active Cu(I)).
-
100 µM THPTA ligand (protects the protein from Cu-mediated reactive oxygen species).
-
1 mM CuSO 4 .
-
-
Vortex gently and incubate for 1 hour at room temperature in the dark.
Phase IV: Precipitation & Proteolytic Digestion
-
Add 4 volumes of ice-cold acetone to the reactions and incubate at -20 °C for 2 hours.
-
Causality Check: Acetone precipitation removes >99% of the unreacted biotin-azide. If not removed, free tags will saturate the streptavidin beads in the next step, leading to false negatives.
-
-
Centrifuge at 15,000 x g for 15 minutes. Discard the supernatant.
-
Resuspend the protein pellet in 50 mM Ammonium Bicarbonate containing 8M Urea to denature the protein.
-
Dilute the Urea to < 1M, add 1 µg of MS-grade Trypsin, and digest overnight at 37 °C.
Phase V: Affinity Enrichment & LC-MS/MS Analysis
-
Add 50 µL of pre-washed Streptavidin magnetic beads to the digested peptide mixture. Incubate for 2 hours at room temperature.
-
Wash the beads stringently: 3x with 1% SDS, 3x with 8M Urea, and 3x with 20% Acetonitrile. These harsh washes remove all non-crosslinked peptides.
-
Elute the crosslinked peptide by cleaving the linker (e.g., using 2% hydrazine for a Dde linker or 25 mM sodium dithionite for an azobenzene linker).
-
Analyze the eluate via high-resolution LC-MS/MS (e.g., Orbitrap).
-
Data Interpretation: Search the MS/MS spectra for the specific mass shift corresponding to the [Probe + Cleaved Linker Remnant]. The diazirine carbene can react with all amino acids but may show a slight preference for acidic side chains under certain conditions[5]. The exact modified residue is pinpointed via MS2 fragmentation (b- and y-ion series).
References
- Source: caltech.
- Source: nih.
- Source: nih.
- Source: nih.
- Source: biorxiv.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis of Diazirine-Containing Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for diazirine chemistry. As a Senior Application Scientist, I've seen firsthand the immense power of diazirine-based photoaffinity probes for target identification and interactome mapping.[1] I've also seen the frustration that can arise when the synthesis of these crucial tools hits a snag. The diazirine, a small but mighty three-membered ring, is the heart of your probe. While more robust than many other photophores, its strained nature requires careful handling and strategic planning during a multi-step synthesis.[2][3]
This guide is structured to provide direct, actionable answers to the challenges you may encounter. We'll move from troubleshooting specific in-lab problems to answering broader frequently asked questions, all grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific issues that can arise during the synthesis of your diazirine-containing probe. Each answer provides not just a solution, but the underlying chemical reasoning to help you make informed decisions in your future experiments.
Q1: My overall yield is extremely low. Where in the synthesis am I most likely losing my compound?
A1: Low yield is a common frustration, often stemming from one of two critical stages: the conversion of the ketone precursor to the diaziridine, or the final oxidation to the diazirine. Let's break down the potential failure points.
The overall synthetic pathway is a well-established, multi-step process.[1] Understanding this workflow is key to pinpointing the issue.
Caption: Key decomposition pathways for diazirine probes.
-
Photochemical Pathway (The Goal): Irradiation with UV light (typically 350-370 nm) cleaves the C-N bond, releasing N₂ gas and generating a highly reactive carbene. [2]This carbene rapidly inserts into nearby C-H, N-H, and O-H bonds, forming the desired covalent link to your target. [4]* Isomerization Pathway (The Problem): Particularly for alkyl diazirines, photoirradiation can also lead to isomerization to a linear diazo intermediate. [5]This diazo species has a different reactivity profile, preferentially reacting with acidic amino acid residues (glutamate, aspartate), which can bias your labeling results and is a major source of "off-target" labeling. [5][6][7]* Thermal Pathway: Heating can also induce nitrogen loss to form a carbene. This is generally avoided during synthesis and is more relevant for specific applications like thermal crosslinking.
Q2: How should I choose reaction conditions to protect the diazirine moiety?
A2: Diazirines are compatible with a wide range of synthetic conditions, which is a major advantage. [2]However, a few key principles should be followed, especially in the final steps of your probe synthesis.
| Condition Type | Generally Safe (Recommended) | Use with Caution / Avoid | Rationale |
| Acids | TFA (for deprotection), mild Lewis acids, dilute non-nucleophilic acids (e.g., HCl). [8] | Strong, hot acids; highly nucleophilic acids. | Generally stable to Brønsted and Lewis acids. However, harsh conditions can promote side reactions, and protonation of the diazo isomer can accelerate its decomposition. [5][7] |
| Bases | Amine bases (NEt₃, DIPEA), NaHCO₃, K₂CO₃. | Strong, nucleophilic bases (e.g., NaOH, t-BuOK) at elevated temperatures. | Diazirines are stable in basic environments. [2]Caution is warranted only if other parts of your molecule are base-sensitive. |
| Reductants | - | Strong reducing agents (e.g., LiAlH₄, catalytic hydrogenation with H₂/Pd). | The diazirine is formed via oxidation of a diaziridine. Strong reducing conditions can potentially reverse this or open the ring. Avoid unless literature supports compatibility. |
| Oxidants | - | Most strong oxidizing agents (e.g., MCPBA, Jones Reagent). | The diazirine ring itself is relatively stable, but oxidation can occur on decomposition products or other parts of the molecule. [9]Avoid unless necessary and validated. |
| Temperature | 0°C to Room Temperature. | Temperatures > 80°C. [8] | To prevent premature thermal decomposition and carbene formation. [10] |
| Light | Work in a standard lab with ambient light. [11][12] | Direct sunlight, prolonged UV lamp exposure. | Prevents unintended photolysis and isomerization to the diazo compound. [2] |
Q3: How should I properly purify and store my final diazirine probe?
A3: Proper purification and storage are critical to ensure the integrity and reactivity of your probe for the final biological experiment.
Purification Protocol:
-
Workup: After the reaction, perform standard aqueous washes to remove water-soluble impurities. Dry the organic layer thoroughly over anhydrous MgSO₄ or Na₂SO₄. [2]2. Solvent Removal: Concentrate the crude product in vacuo on a rotary evaporator. Crucially, do not use a high-temperature water bath. A bath at or slightly above room temperature is sufficient.
-
Chromatography: Standard flash column chromatography on silica gel is the most common method. [11][13]Use a well-ventilated fume hood. Monitor fractions by TLC, minimizing exposure to the UV lamp.
-
Final Concentration: Once pure fractions are collected, concentrate them again without heat. For the final traces of solvent, use a high-vacuum line for a short period.
Storage Protocol:
-
Temperature: For long-term storage, -80°C is recommended. For short-term (days to weeks), -20°C is acceptable. [2]* Atmosphere: Aliquot the probe into vials, flush with an inert gas like argon or nitrogen, and seal tightly. [2]This prevents potential oxidation over time.
-
Light: Always store vials in the dark. Use amber vials or wrap clear vials completely in aluminum foil. [2][11]
Q4: Which is more stable during synthesis: an aliphatic or an aryl diazirine?
A4: Both are widely used and have their own stability profiles and advantages. The "best" choice depends on the specific demands of your synthesis and the goals of your experiment. Trifluoromethyl-phenyl-diazirines (TPD) are a particularly popular and robust subclass of aryl diazirines.
| Feature | Aliphatic Diazirine | Aryl Diazirine (esp. TPD-type) |
|---|---|---|
| Size | Very small, near isosteric to a methyl group. Minimally perturbing. [2][14] | Larger and bulkier, may perturb ligand-protein interactions. [2] |
| Synthesis | Well-established routes from aliphatic ketones. [1]Can be low yielding. [15] | Multi-step routes from aryl ketones/imines. [16][17] |
| Stability | Generally good, but more prone to isomerization to the reactive diazo intermediate upon photolysis. [5] | Generally more stable. The trifluoromethyl group reduces unwanted rearrangements of the carbene. The diazo isomer is considered less reactive. |
| Reactivity | Can show a labeling preference for acidic residues due to the diazo intermediate. [5][6] | Forms insertion products with all amino acids with less pH-dependence, suggesting a true carbene pathway. [5] |
| Activation λ | ~350-370 nm [2]| ~350-370 nm [18]|
Expert Recommendation: If your synthesis is challenging and involves harsh steps, or if you want to minimize bias in your labeling experiment, a trifluoromethyl aryl diazirine is often the more robust and reliable choice. [20]If minimizing the steric footprint of the probe is the absolute top priority, an aliphatic diazirine is superior, but you must be more vigilant about controlling light exposure and potential diazo-mediated side reactions. [12][24]
References
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Diazirine - Wikipedia. Wikipedia. [Link]
-
Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC. National Center for Biotechnology Information. [Link]
-
Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - MDPI. MDPI. [Link]
-
Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC. National Center for Biotechnology Information. [Link]
-
Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
-
Synthesis and Characterization of Photoaffinity Probes that Target the 5-HT Receptor - Universität Bern. University of Bern. [Link]
-
Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - RSC Publishing. Royal Society of Chemistry. [Link]
-
Labeling preferences of diazirines with protein biomolecules - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. Royal Society of Chemistry. [Link]
-
Diazirine - Grokipedia. Grokipedia. [Link]
-
Photochemical activation of diazirines, including isomerization to the corresponding diazoalkane. - ResearchGate. ResearchGate. [Link]
-
Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization | Macromolecules - ACS Publications. American Chemical Society. [Link]
-
Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]
-
Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI. OmicsDI. [Link]
-
Thermal decomposition of diazirines in the presence of m-chloroperoxybenzoic acid. A method to determine the partitioning of reaction pathways - Canadian Science Publishing. Canadian Science Publishing. [Link]
-
The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
-
Photoaffinity Labeling Preferences of Diazirines - INOUE RESEARCH GROUP. INOUE RESEARCH GROUP. [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, - reposiTUm. reposiTUm. [Link]
-
Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Publishing. Royal Society of Chemistry. [Link]
-
Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Royal Society of Chemistry. [Link]
-
Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - MDPI. MDPI. [Link]
-
The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC. National Center for Biotechnology Information. [Link]
-
Diazirine crosslinkers - Interchim. Interchim. [Link]
-
Anyone have success making diazirines from ketones? : r/Chempros - Reddit. Reddit. [Link]
-
New Trends in Diaziridine Formation and Transformation (a Review) - MDPI. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazirine - Wikipedia [en.wikipedia.org]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
- 16. repositum.tuwien.at [repositum.tuwien.at]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Linking Yields with (3-methyl-3H-diazirin-3-yl)-acetic acid
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Diazirine Photo-Cross-Linking Experiments
Welcome to the technical support center for diazirine-based photo-cross-linking. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during photoaffinity labeling experiments. By understanding the underlying principles and potential pitfalls, you can optimize your protocols, ensure data integrity, and achieve robust, reproducible results.
Section 1: Fundamental Concepts & Key Controls
Before diving into troubleshooting, it's crucial to understand the mechanism of diazirine photoactivation and the essential controls that form the foundation of a valid experiment.
The Mechanism: A Tale of Two Intermediates
Upon irradiation with UV light (typically 350-370 nm), the diazirine moiety ejects nitrogen gas (N₂) to form a highly reactive intermediate.[1][2] This process, however, is not monolithic. Two primary reactive species can be generated, and their relative prevalence dictates the labeling outcome:
-
Carbene Intermediate: This is the classic pathway where the diazirine forms a short-lived, highly reactive carbene. This species will indiscriminately insert into any nearby C-H, N-H, O-H, or S-H bond, making it an excellent tool for mapping binding pockets without amino acid bias.[1][3] However, if no protein is nearby, the carbene is rapidly quenched by water, which can contribute to low labeling yields.[4]
-
Diazo Intermediate: Recent studies have shown that alkyl diazirines can first isomerize into a more stable diazo intermediate.[5][6][7] This diazo species is electrophilic and shows a strong preference for reacting with protonated acidic residues, namely aspartic acid (Asp) and glutamic acid (Glu).[7][8] This reaction pathway is often pH-dependent, with higher efficiency at lower pH where these residues are more likely to be protonated.[8]
Understanding this dual mechanism is key to troubleshooting, as your choice of diazirine (alkyl vs. aryl) and experimental conditions (like pH) can favor one pathway over the other.[7][8]
Caption: Diazirine photoactivation pathways.
The Non-Negotiable Controls: Your Experimental Self-Validation
Every result must be validated with a rigorous set of controls. Omitting these makes it impossible to distinguish a true signal from an artifact.
| Control Type | Purpose | Implementation |
| Competition Control | To demonstrate that the probe binds specifically to the intended target site. | Pre-incubate the sample with a 10- to 100-fold molar excess of the parent compound (without the diazirine) before adding the probe.[1] A specific signal should disappear or be significantly reduced. |
| No UV Irradiation | To control for non-covalent binding or non-specific sticking of the probe to proteins or consumables. | Prepare an identical sample but keep it protected from UV light (e.g., with aluminum foil) during the irradiation step.[1] |
| Inactive Probe Control | To ensure that observed labeling is dependent on the photoreactive group. | Synthesize or use a control compound that is structurally identical to the probe but lacks the diazirine moiety.[1] This control should not produce a cross-linking signal. |
Section 2: Troubleshooting Guide
This section addresses the most common failures in a direct question-and-answer format.
Q1: I'm seeing no signal or extremely low cross-linking efficiency. What went wrong?
This is the most frequent issue. The causes can be systematically investigated by examining your probe, your experimental conditions, and your target.
Caption: Decision tree for troubleshooting low cross-linking signal.
Answer:
-
Check Your UV Source:
-
Wavelength: Diazirines activate most efficiently between 320-370 nm.[2][3][8] Ensure your lamp's emission spectrum is in this range. UV sources emitting at 254 nm will damage proteins and should not be used.[9]
-
Power and Duration: Low-wattage lamps (<6W) may not provide enough energy for efficient activation.[8] The duration and distance of irradiation must be optimized; typical times range from 1 to 60 minutes.[8][10] A time-course experiment is highly recommended (see Protocol 2).
-
-
Evaluate Your Probe:
-
Concentration: If the probe concentration is too low, the signal will be weak or absent.[1] Perform a concentration titration to find the optimal balance between signal and background.
-
Stability: Although generally stable, diazirines can degrade with prolonged exposure to ambient light.[8] Always store stock solutions in the dark and prepare fresh dilutions before use.
-
Probe Design: The design of the probe itself is a critical variable.
-
Linker: A linker that is too short may cause steric hindrance, while a long, hydrophobic linker can lead to non-specific aggregation.[8]
-
Charge: Positively charged probes often show higher labeling yields, potentially due to favorable interactions with negatively charged protein surfaces where acidic residues are abundant.[8][11]
-
Diazirine Type: Alkyl diazirines have a known preference for labeling acidic residues (Asp, Glu), so if your target's binding site lacks these, labeling may be inefficient.[7][8] Aryl-fluorodiazirines offer broader reactivity.[7][8]
-
-
-
Assess Your System:
-
Buffer pH: For alkyl diazirines, labeling efficiency can be pH-dependent due to the diazo intermediate pathway.[8] Labeling is often more efficient at a lower pH where Asp/Glu residues are protonated.[7]
-
Target Abundance: Confirm that your protein of interest is present at a detectable level in your sample (e.g., via a standard Western Blot).
-
Q2: My blot is showing high background or many non-specific bands. How can I improve specificity?
Answer: High background obscures your specific signal and can arise from several sources.
-
Reduce Probe Concentration: The simplest cause of non-specific labeling is using too much probe. The probe may begin to bind to low-affinity off-targets or aggregate. Titrate down your probe concentration.
-
Optimize UV Exposure: Excessive UV irradiation can sometimes increase non-specific cross-linking.[12] Try reducing the exposure time.
-
Improve Washing/Quenching: Insufficient removal of the unbound probe is a major cause of background.
-
Increase the number and stringency of wash steps with ice-cold PBS or buffer after probe incubation and before UV irradiation.[8]
-
If using an NHS-ester diazirine for a two-step reaction, ensure you have quenched the unreacted NHS-ester with a primary amine buffer (e.g., 50-100 mM Tris) before proceeding.[13]
-
-
Check Probe Hydrophobicity: Highly hydrophobic probes can aggregate or non-specifically associate with hydrophobic pockets on abundant proteins (e.g., albumin). Consider redesigning the linker to be more hydrophilic if this is a persistent issue.[8]
-
Use a Competition Control: This is the definitive experiment to distinguish specific from non-specific bands. A true target band should disappear when competed with the parent ligand, while non-specific bands will remain.[1]
Q3: I see a signal, but I'm having trouble with downstream analysis. What should I check?
Answer: Detecting the cross-linked product can be challenging.
-
For Western Blotting:
-
Antibody Epitope: The cross-linking event or the probe itself might mask the epitope recognized by your antibody. Try using a different antibody targeting a different region of the protein or an antibody against a tag on your protein.
-
Gel Shift: A cross-linked protein-probe complex will migrate slower on an SDS-PAGE gel.[14][15] Be sure to look for higher molecular weight species. The shift may be subtle depending on the size of your probe.
-
Complex Stoichiometry: If your probe cross-links your target to another protein, you will see a much larger shift corresponding to the size of the entire complex.
-
-
For Mass Spectrometry:
-
Sample Purity: Successful identification of cross-linked peptides requires a relatively pure sample. Affinity purification of the probe-labeled protein (e.g., via a biotin tag on the probe) is often a necessary step before digestion.[1][16]
-
Enrichment: Cross-linked peptides are often low in abundance. Enrichment strategies may be necessary.
-
Fragmentation Method: The analysis of cross-linked peptides is complex because the MS/MS spectrum contains fragments from two different peptides. Different fragmentation methods (CID, HCD, ETD) have different strengths for analyzing these complex ions.[17][18][19] HCD is often a good starting point, but methods like EThcD can provide better sequence coverage for both peptides.[17][18] Collaboration with a mass spectrometry specialist is highly recommended.
-
Section 3: FAQs
-
What is the best wavelength to use for diazirine activation?
-
Do I need to perform my experiment in the dark?
-
Can I use Tris buffer in my experiment?
-
If you are using a heterobifunctional cross-linker with an NHS-ester group, you must avoid buffers containing primary amines (like Tris or glycine) during the initial amine-labeling step, as they will compete with the reaction.[13] For the subsequent photo-cross-linking step, Tris is generally acceptable.
-
-
How close does the diazirine need to be to the target to react?
-
The reactive carbene has a very short lifetime, especially in aqueous environments.[10] This means the cross-linking radius is small (estimated around 9 Å), providing high-resolution mapping of the binding site.[10] The diazirine must be positioned very close to the protein interface for a successful reaction.
-
Section 4: Key Protocols
Protocol 1: General Workflow for Diazirine Photo-Cross-Linking in Live Cells
Caption: General experimental workflow for live-cell cross-linking.
-
Cell Culture: Plate cells (e.g., HEK293T) and grow to the desired confluency (typically 80-90%).
-
Probe Incubation:
-
Prepare a stock solution of the diazirine probe in an appropriate solvent (e.g., DMSO).[8]
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add fresh medium or buffer containing the final desired concentration of the diazirine probe. For competition controls, add the competitor ligand 30-60 minutes before adding the probe.[1]
-
Incubate the cells for the desired time (e.g., 1 hour) at 4°C or 37°C, protected from light.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells thoroughly two to three times with ice-cold PBS to remove all unbound probe.[8] This step is critical for reducing background.
-
-
UV Irradiation:
-
Remove the final wash and leave a minimal amount of PBS on the cells to prevent drying.
-
Place the cell culture plate on ice.
-
Irradiate with a UV lamp at 365 nm for the predetermined optimal time.[8]
-
-
Cell Lysis & Analysis:
Protocol 2: Optimizing UV Irradiation Conditions
-
Prepare multiple identical samples of your protein or cells incubated with the diazirine probe as described in Protocol 1.
-
Create a "No UV" control sample by wrapping one plate/tube in aluminum foil.[1]
-
Place the remaining samples under the 365 nm UV lamp at a fixed distance.
-
Irradiate the samples for a range of different times (e.g., 0, 1, 2, 5, 10, 15, 30 minutes).
-
Process all samples identically for lysis and downstream analysis (e.g., Western Blot).
-
Analyze the results to determine the irradiation time that provides the best signal-to-noise ratio (i.e., strong specific labeling with minimal increase in background).
Section 5: References
-
Benchchem. (2025). Technical Support Center: Diazirine-Based Photoaffinity Labeling. Benchchem.
-
Gomes, A. F., & Gozzo, F. C. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry, 88(17), 8347-8354.
-
MacKinnon, A. L., & Yao, J. (2011). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 3(4), 133-151.
-
Lietz, C. B., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(17), 8347-8354. [Link]
-
Lietz, C. B., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PMC. [Link]
-
Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
-
MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. [Link]
-
Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899. [Link]
-
Jiang, Y., et al. (2024). Dissecting Diazirine Photo-reaction Mechanism for Protein Residue-Specific Cross-linking and Distance Mapping. Nature Communications. [Link]
-
van der Woude, P. A., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 62(17), 7741-7753. [Link]
-
Zhang, M. M., & Hyster, T. K. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Accounts of Chemical Research, 54(7), 1759-1771. [Link]
-
Jiang, Y. (2024). PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
-
Lanyon-Hogg, T., et al. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(9), 3857-3883. [Link]
-
Interchim. (n.d.). Diazirine crosslinkers. [Link]
-
West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. PMC. [Link]
-
West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]
- 16. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of (3-Methyl-3H-diazirin-3-yl)-acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the storage of (3-methyl-3H-diazirin-3-yl)-acetic acid .
Aliphatic diazirines are powerful, "minimalist" photo-crosslinkers used in photoaffinity labeling (PAL) due to their small steric footprint[1]. However, the inherent ring strain of the three-membered CN2 diazirine system makes these probes highly susceptible to premature degradation if mishandled[2]. This guide provides the mechanistic causality behind storage protocols to ensure your probes maintain >95% purity for critical target-identification experiments.
Troubleshooting & FAQs: The Causality of Degradation
Q1: What are the optimal temperature conditions for storing (3-methyl-3H-diazirin-3-yl)-acetic acid, and what is the mechanistic reason behind this? A: For long-term storage, the compound must be kept at -80°C . For short-term active use (weeks), -20°C is acceptable[2]. Causality: The diazirine ring is thermodynamically strained. Excess thermal energy induces ring-opening, forming a linear diazo intermediate, or causes the direct extrusion of nitrogen gas ( N2 ) to generate a highly reactive alkylcarbene[3]. Unlike aromatic diazirines, aliphatic carbenes can undergo rapid intramolecular rearrangements (such as a 1,2-hydrogen shift to form an alkene), permanently destroying the probe's ability to crosslink with your biological target[3]. Deep freezing minimizes the kinetic energy available to cross this activation barrier.
Q2: How sensitive is this aliphatic diazirine to ambient laboratory light? A: Highly sensitive. Diazirines are designed to activate upon exposure to long-wave UV light (350–365 nm)[4]. Causality: Standard fluorescent laboratory lighting and ambient sunlight contain sufficient UV-A photons to initiate photochemical cleavage over time. Prolonged exposure leads to premature nitrogen loss. The compound must always be stored in amber glass vials or secondary light-proof containers (e.g., foil-wrapped)[2][5].
Q3: Is it better to store the probe neat (as a dry powder) or reconstituted in a solvent like DMSO? A: It is vastly superior to store the probe neat (lyophilized) [5]. Causality: If stored in solution, any spontaneously generated carbene (triggered by trace light or heat) will immediately undergo intermolecular insertion into the solvent's C-H or O-H bonds. Because the solvent is in massive molar excess, this bimolecular depletion is rapid. In a neat state, the lack of a surrounding solvent matrix severely restricts these intermolecular reactions, extending the shelf life from months to years[5].
Q4: My photoaffinity labeling efficiency has dropped significantly. How can I verify if my diazirine probe has degraded? A: Purity should be validated using LC-MS or NMR[6]. Causality: Degraded probes will show a loss of the characteristic diazirine signals in NMR. In LC-MS, degradation is easily identified by a mass shift corresponding to the loss of N2 (-28 Da) and the subsequent addition of solvent/water adducts. If the intact parent ion is no longer the base peak, the batch must be discarded.
Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the expected shelf life of (3-methyl-3H-diazirin-3-yl)-acetic acid under various environmental conditions[5].
| Storage State | Temperature | Light Exposure | Estimated Shelf Life (Stability >95%) |
| Neat (Dry Powder) | -80°C to -20°C | Dark (Amber Vial) | > 4 Years (Optimal) |
| Neat (Dry Powder) | Room Temp (20°C) | Dark | ~ 1 Week |
| In Solution (DMSO) | -80°C to -20°C | Dark | 1 to 2 Months |
| In Solution (DMSO) | Room Temp (20°C) | Ambient Lab Light | < 24 Hours (Critical Failure) |
Mechanistic Degradation Pathway
The following logic tree illustrates the physical pathways that compromise diazirine purity when exposed to environmental stress.
Mechanistic degradation pathways of aliphatic diazirines under environmental stress.
Self-Validating Protocol: Reconstitution and Purity Verification
To prevent accidental degradation during assay preparation, follow this self-validating methodology. Every step is designed to preemptively block a specific degradation mechanism.
Objective: Safely reconstitute the lyophilized probe and empirically validate its structural integrity prior to downstream biological assays.
Step 1: Thermal Equilibration (Validation: Prevents Moisture Condensation)
-
Remove the sealed amber vial of neat (3-methyl-3H-diazirin-3-yl)-acetic acid from -80°C storage.
-
Crucial: Do not open the vial immediately. Place it in a desiccator and allow it to equilibrate to room temperature for 30–45 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water acts as a nucleophile that rapidly quenches any carbenes formed during handling, accelerating batch degradation.
Step 2: Reconstitution under Controlled Lighting
-
Turn off overhead fluorescent lights; perform reconstitution under dim or yellow safe-light conditions.
-
Dissolve the neat powder in an anhydrous, amine-free solvent (e.g., LC-MS grade DMSO or DMF) to create a concentrated stock (e.g., 50 mM).
Step 3: Aliquoting and Inert Gas Purging
-
Dispense the stock solution into single-use, amber microcentrifuge tubes.
-
Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before capping[2]. Causality: Displacing oxygen prevents oxidative degradation of the acetic acid moiety and eliminates residual atmospheric moisture.
-
Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to -80°C.
Step 4: Analytical Validation (LC-MS Checkpoint)
-
Take one representative aliquot and dilute it to 1 µM in LC-MS grade water/acetonitrile containing 0.1% formic acid.
-
Run a rapid LC-MS analysis in positive ion mode.
-
Self-Validation Check: Confirm the presence of the intact parent ion [M+H]+≈115.1 m/z (Molecular Weight: 114.10 g/mol )[7].
-
Failure State: If you observe a dominant peak at [M−27]+≈87.1 m/z , this indicates the loss of N2 (28 Da) and subsequent protonation, confirming thermal or photochemical degradation has occurred. If the intact probe constitutes <95% of the signal, discard the batch to prevent false negatives in your PAL experiments.
References
-
MDPI. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Retrieved from: [Link]
-
AA Blocks. 16297-95-3 | 2-(3-methyl-3H-diazirin-3-yl)acetic acid. Retrieved from:[Link]
-
RSC Publishing. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Retrieved from: [Link]
-
XLynX Materials. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. Retrieved from: [Link]
Sources
- 1. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 6. precisepeg.com [precisepeg.com]
- 7. aablocks.com [aablocks.com]
Technical Support Center: Overcoming Steric Hindrance in Diazirine Photoaffinity Labeling
Welcome to the Advanced Applications Support Portal. This guide is designed for chemical biologists, medicinal chemists, and drug development professionals troubleshooting steric occlusion, poor binding affinity, and low cross-linking yields in diazirine-based photoaffinity labeling (PAL) workflows.
Diagnostic Workflow: Identifying Steric vs. Photochemical Failures
Before altering your probe synthesis, you must determine whether your low labeling yield is a thermodynamic issue (steric hindrance preventing binding) or a kinetic/photochemical issue (poor carbene insertion). Use the following diagnostic logic:
Diagnostic workflow to distinguish steric hindrance from photochemical quenching in PAL.
Troubleshooting Guides & FAQs
Q1: My diazirine probe loses binding affinity compared to the parent ligand. How do I minimize this steric penalty? Cause: Bulky photoreactive groups, such as benzophenones or even trifluoromethylphenyl diazirines (TPD), can severely disrupt non-covalent interactions when incorporated into small-molecule ligands[1]. If the tag is placed too close to the pharmacophore, it physically prevents the ligand from entering tight binding pockets. Solution: Transition to a "minimalist tag" architecture[2]. Minimalist tags combine an aliphatic diazirine and an alkyne handle into a highly compact 5-carbon framework (approximately 9.4 Å in length), significantly reducing the steric bulk compared to traditional aryl diazirines[3]. If you require even tighter spatial control, consider utilizing the recently developed cyclobutane diazirine (PALBOX) tag, which maintains a minimal steric footprint while optimizing photochemical reactivity[4].
Q2: The probe retains target affinity (Kd is stable), but my photo-cross-linking yield is still <1%. Is this a steric issue? Cause: Yes, but it is an issue of steric orientation, not affinity. Upon UV irradiation, diazirines generate a highly reactive singlet carbene with a half-life of mere picoseconds[5]. If steric constraints force the diazirine moiety to point outward into a solvent-exposed channel rather than toward the protein backbone, the carbene will be rapidly quenched by water molecules, rendering it inert[6]. Solution: Conduct a Structure-Activity Relationship (SAR) guided repositioning of the tag. Move the diazirine to a different exit vector on the ligand. Additionally, optimize the linker length; a linker that is too short may prevent the diazirine from reaching reactive C-H/N-H bonds due to steric occlusion, while a linker that is too long increases the entropic penalty and the likelihood of solvent quenching[7].
Q3: I am observing high off-target background labeling. How does steric design influence this? Cause: Upon UV irradiation, aliphatic diazirines do not exclusively form carbenes; up to 30% can photoisomerize into a linear, longer-lived diazo intermediate[6],[8]. This diazo species escapes the immediate binding pocket and selectively reacts with acidic amino acids (Glu, Asp) in a pH-dependent manner, leading to high non-specific background[9],[10]. Solution: Utilize sterically strained diazirines. Embedding the diazirine within a cyclobutane ring (PALBOX) introduces ring strain that thermodynamically accelerates the conversion of the diazo isomer into the reactive carbene. This structural modification drastically reduces pH-dependent off-target labeling while maintaining the small size required to avoid steric clashes[4],[9].
Quantitative Comparison of Photoreactive Tags
To make informed decisions regarding probe design, consult the following parameters governing steric impact and reactivity:
| Photoreactive Tag | Approx. Length (Å) | Steric Hindrance Potential | Photo-activation Wavelength | Primary Reactive Intermediate | Typical Cross-linking Yield |
| Benzophenone | ~12.0 | High | ~350-365 nm | Diradical | Moderate (requires long UV) |
| Aryl Diazirine (TPD) | ~10.1 | Moderate | ~350-355 nm | Singlet Carbene | ~1-5% |
| Aliphatic Minimalist Tag | ~9.4 | Low | ~350-365 nm | Carbene / Diazo | ~1-10% |
| Cyclobutane Diazirine (PALBOX) | ~9.5 | Low | ~350-365 nm | Carbene (Strain-promoted) | Enhanced specificity |
Data synthesized from established chemical proteomics literature[3],[4],[5],[1].
Mechanistic Pathway: Diazirine Photolysis
Understanding the causality behind off-target labeling and quenching requires visualizing the photolysis pathway.
Photolysis pathway of diazirines highlighting carbene insertion vs. diazo off-target labeling.
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Synthesis & Integration of the Minimalist Diazirine-Alkyne Tag
This protocol outlines the standard three-step route for aliphatic diazirine synthesis, ensuring minimal steric bulk is added to your pharmacophore[5].
-
Imine Formation: Treat the starting aliphatic ketone with liquid ammonia to form the corresponding imine[5].
-
Diaziridine Cyclization: React the imine with hydroxylamine-O-sulfonic acid (HOSA) to enable intramolecular cyclization, yielding the diaziridine intermediate[5].
-
Oxidation: Oxidize the diaziridine to the active diazirine using freshly prepared silver(I) oxide or iodine in the presence of triethylamine[3],[5].
-
Ligand Coupling: Couple the resulting diazirine-alkyne tag to your pharmacophore via standard amide coupling (e.g., HATU/DIPEA).
-
Self-Validation Checkpoint 1: Confirm diazirine formation via UV-Vis spectroscopy (characteristic weak absorption at ~350 nm) and intact mass (LC-MS) before proceeding.
-
Self-Validation Checkpoint 2: Perform a competitive binding assay (e.g., SPR or FP) to ensure the newly synthesized probe's Kd is within 10-fold of the parent ligand. If affinity is lost, steric hindrance is the culprit.
-
Protocol B: In cellulo Photoaffinity Labeling and Target Enrichment
This workflow ensures that cross-linking occurs in the native cellular environment, minimizing artificial steric clashes caused by cell lysis[2].
-
Cell Treatment: Incubate live cells with the diazirine-alkyne probe (typically 1-10 µM) for 1-2 hours to allow the system to reach thermodynamic equilibrium[2].
-
Photoactivation: Place cells on ice and irradiate using a 355 nm UV light source for 10-15 minutes[11]. The exact time depends on the lamp's wattage and distance.
-
Self-Validation Checkpoint: Always run a parallel "No-UV" control. Any signal detected in this sample downstream indicates incomplete washing of non-covalently bound probe, which invalidates the cross-linking data.
-
-
Lysis & Click Chemistry: Lyse the cells and normalize protein concentrations. Perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an azide-reporter (e.g., biotin-azide, 100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (1 mM)[11]. React for 1 hour at room temperature.
-
Enrichment: Incubate the lysate with streptavidin-agarose beads. Wash stringently with high-salt buffers, 1% SDS, and 8M urea to strip away all non-covalently interacting proteins.
-
Elution & Detection: Elute the covalently captured targets (e.g., via boiling or a cleavable linker) and analyze via Western blotting or LC-MS/MS quantitative proteomics[2].
References
-
[2] Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. NIH / PMC.2
-
[7] Technical Support Center: Diazirine-Based Photoaffinity Labeling. Benchchem. 7
-
[6] Photoaffinity labeling in target- and binding-site identification. NIH / PMC. 6
-
[8] Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? NIH / PMC. 8
-
[3] Synthesis of an electronically-tuned minimally interfering alkynyl photo-affinity label to measure small molecule–protein interactions. Harvard DASH.3
-
[4] Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. NIH / PMC. 4
-
[9] Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. 9
-
[11] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. NIH / PMC. 11
-
[10] Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. ResearchGate. 10
-
[5] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. 5
-
[1] Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. RSC Publishing. 1
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specific Binding: A Comparative Guide to Diazirine Probes and Competition Assays
Introduction: The Specificity Bottleneck in Target Identification
Photoaffinity labeling (PAL) is a cornerstone technique for capturing transient ligand-target interactions in chemical biology and drug discovery. However, the fundamental mechanism of photoreactive groups—designed to covalently trap adjacent molecules upon UV activation—introduces a critical vulnerability: non-specific background labeling.
Among the available photophores,1[1]. Yet, because the generated carbene intermediate is exceptionally reactive, distinguishing true target engagement from non-specific hydrophobic sticking is paramount. This guide provides a rigorous framework for validating specific binding using competition assays, objectively comparing diazirines against alternative probes to justify experimental choices.
Comparative Analysis of Photoreactive Groups
Before designing a competition assay, it is essential to understand why a diazirine is chosen over legacy photoreactive groups like benzophenones or aryl azides. The choice of the photophore dictates the crosslinking efficiency, the risk of target degradation, and the required validation stringency.
Quantitative & Qualitative Comparison of PAL Probes
| Feature | Diazirine | Benzophenone | Aryl Azide |
| Reactive Intermediate | Carbene | Triplet Diradical | Singlet/Triplet Nitrene |
| Activation Wavelength | 350–380 nm (Safe for cells) | 350–360 nm (Safe for cells) | < 300 nm (Damages biopolymers) |
| Steric Bulk | Minimal (Smallest) | High (Bulky) | Moderate |
| Intermediate Half-life | Picoseconds (Highly reactive) | Microseconds (Reversible) | Nanoseconds (Prone to rearrangement) |
| Crosslinking Yield | Low to Moderate (<10%) | High | Moderate to High |
| Water Quenching | Yes (Reduces background) | No | No |
Causality Insight: Diazirines are preferred for mapping precise binding pockets because1[1]. Furthermore, the diazirine-generated carbene has a picosecond half-life;2[2]. This water-quenching mechanism inherently reduces widespread non-specific labeling compared to benzophenones, though it also dictates that1[1].
The Mechanistic Logic of the Competition Assay
To prove that a diazirine probe's signal is derived from specific pocket binding rather than random collision, we employ a competition assay. This is a self-validating system:3[3].
If the probe is binding specifically, the competitor will occupy the active site, forcing the probe into the bulk solvent where its carbene intermediate is harmlessly quenched by water upon UV irradiation. This results in a dose-dependent ablation of the crosslinking signal. 4[4].
Workflow of a competition assay validating specific diazirine probe binding.
Step-by-Step Methodology: The Competition Workflow
Phase 1: Preparation and Equilibration
-
Sample Preparation: Prepare the proteome lysate (e.g., 1-2 mg/mL protein concentration) or live cell culture in a UV-transparent multi-well plate.
-
Competitor Titration (The Self-Validating Step): Pre-incubate the samples with a concentration gradient of the unmodified parent ligand (e.g., 0x, 1x, 10x, 50x, 100x relative to the probe concentration).
-
Causality: Pre-incubation (typically 30 minutes at 37°C) allows the competitor to reach thermodynamic equilibrium with the target pocket before the probe is introduced, ensuring accurate competitive displacement.
-
-
Probe Introduction: Add the diazirine probe at a concentration near its Kd (typically 0.1 - 5 µM). Incubate for an additional 15-30 minutes.
-
Caution: Keep samples strictly protected from ambient light to prevent premature carbene generation.
-
Phase 2: Photoactivation
-
-
Causality:, ensuring the resulting crosslink reflects the true, stable binding state.
-
Phase 3: Reporter Conjugation and Readout
-
Click Chemistry (CuAAC): Lyse cells (if applicable) and 2[2] (e.g., Azide-Fluorophore for in-gel fluorescence, or Azide-Biotin for enrichment/Western blot).
-
Resolution & Analysis: Resolve the proteins via SDS-PAGE. Quantify the fluorescent bands or Western blot chemiluminescence. A specific interaction is confirmed if the band intensity decreases proportionally with increasing competitor concentration.
Data Interpretation and Trustworthiness
A robust competition assay must demonstrate a clear dose-response relationship. The concentration of competitor required to reduce labeling by 50% ( IC50 ) should correlate tightly with the known binding affinity of the parent ligand.
-
Mandatory Negative Controls: To ensure utmost trustworthiness, employ a structurally similar but biologically inactive analog of the competitor. An inactive analog should fail to compete away the probe's signal, proving that the displacement is driven by specific pharmacophore recognition rather than general physical displacement or solvent effects.
Conclusion
While benzophenones and aryl azides offer historical utility,. However, their use is only as reliable as the validation assays that support them. By rigorously applying competition assays with appropriate controls, researchers can confidently separate true pharmacological targets from background noise, accelerating the drug development pipeline.
References
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes.MDPI.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis.Journal of Medicinal Chemistry - ACS Publications.
- The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes.Chemical Science (RSC Publishing).
- Photoaffinity labeling approaches to elucidate lipid-protein interactions.Current Opinion in Chemical Biology (Elsevier).
- Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein.ACS Chemical Biology.
- Photoaffinity labeling in target- and binding-site identification.Future Medicinal Chemistry (PMC).
Sources
(3-methyl-3H-diazirin-3-yl)-acetic acid proper disposal procedures
As a Senior Application Scientist, I have observed that the utility of aliphatic diazirines—such as (3-methyl-3H-diazirin-3-yl)-acetic acid —in photoaffinity labeling (PAL) is frequently overshadowed by the logistical challenges of their instability. This compound is a "minimalist" photophore, prized for its small steric footprint in drug target identification[1]. However, the very strain of its three-membered ring that makes it an excellent carbene precursor also makes it a reactive, potentially explosive hazard if mismanaged.
The following guide provides a self-validating, mechanistically grounded framework for the handling, quenching, and disposal of (3-methyl-3H-diazirin-3-yl)-acetic acid.
The Mechanistic Imperative for Specialized Disposal
To understand how to dispose of a diazirine, one must first understand how it degrades. Upon exposure to UV light (typically 350–370 nm) or thermal stress, the diazirine ring undergoes an irreversible cleavage. It expels nitrogen gas ( N2 ) and forms a highly reactive carbene intermediate capable of rapid C-H or X-H insertion[2].
If bulk diazirine waste is improperly stored at room temperature or exposed to ambient light, this degradation occurs spontaneously. The resulting N2 evolution can cause sealed waste containers to over-pressurize and rupture, while the reactive carbenes can polymerize or react exothermically with surrounding solvents. Therefore, our disposal strategy relies on two distinct pathways: controlled chemical quenching for trace amounts, and cryogenic segregation for bulk waste.
Photochemical activation of diazirines into reactive carbenes and subsequent quenching pathways.
Operational Storage & Segregation Metrics
Before executing a disposal protocol, waste must be safely staged. The structural integrity of (3-methyl-3H-diazirin-3-yl)-acetic acid is highly dependent on environmental variables. All waste must be segregated according to the quantitative parameters outlined below to prevent unintended catalytic decomposition[3].
Table 1: Waste Staging and Segregation Parameters
| Parameter | Required Condition | Mechanistic Rationale |
| Temperature | ≤ -20°C | Suppresses thermal activation of the strained N=N double bond, preventing spontaneous N2 gas evolution and container rupture. |
| Light Exposure | Amber/Opaque Vials | Blocks ambient laboratory light (which contains trace UV wavelengths) from triggering premature photolysis and carbene generation. |
| Atmosphere | Argon or N2 Blanket | Prevents oxidative degradation and minimizes moisture ingress, which can lead to unpredictable side reactions with the carboxylic acid moiety. |
| Incompatibilities | No Strong Acids/Metals | Transition metals and strong reducing agents can catalytically decompose diazirines violently. Segregate strictly from heavy metal waste. |
Self-Validating Disposal Protocols
The decision to quench locally versus transferring to Environmental Health and Safety (EHS) depends entirely on the molar quantity of the waste. Never attempt to chemically quench bulk stock solutions (>1 mmol) , as the rapid release of nitrogen gas and heat can result in a localized explosion[4].
Protocol A: In-Lab Quenching of Trace Waste (< 1 mmol)
Trace residues in reaction flasks or dilute analytical samples can be safely neutralized in the fume hood. This protocol uses a dilute acid to force the decomposition of the diazirine into an inert product while safely venting the nitrogen gas.
-
Solvent Dilution: Dissolve the trace (3-methyl-3H-diazirin-3-yl)-acetic acid residue in an inert, non-reactive solvent (e.g., diethyl ether or dichloromethane) to achieve a concentration of <0.1 M.
-
Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: The low temperature acts as a kinetic brake, ensuring the exothermic quenching reaction does not run away.
-
Acidic Quenching: Under vigorous stirring, add 10% aqueous acetic acid dropwise to the solution.
-
System Validation (Visual Endpoint): Observe the solution closely. The generation of microscopic bubbles indicates the release of N2 gas as the diazirine ring collapses. The system is self-validating: continue stirring until all gas evolution completely ceases.
-
Final Disposal: Once bubbling stops, the solution contains only inert aliphatic byproducts. Transfer the neutralized solution to your standard aqueous/organic hazardous waste carboy.
Protocol B: Preparation of Bulk Waste for EHS Handoff (> 1 mmol)
For unused stock solutions or concentrated synthetic intermediates, chemical quenching is too hazardous. The goal here is cryogenic stabilization and safe logistical handoff.
-
Primary Containment: Transfer the bulk liquid or solid into a chemically resistant, amber borosilicate glass vial.
-
Headspace Management: Purge the headspace of the vial with Argon gas. Do not fill the vial beyond 70% capacity. Causality: Leaving 30% headspace provides a buffer for any trace N2 gas that may evolve during transit, preventing pressure-induced glass fracturing.
-
Cap Specification: Seal with a PTFE-lined, vented cap if available, or a standard PTFE cap wrapped in Parafilm.
-
Labeling & Storage: Label clearly as "Reactive Hazardous Waste: Aliphatic Diazirine - Keep Cold & Dark." Immediately store in a dedicated -20°C explosion-proof freezer until EHS pickup.
Step-by-step workflow for the safe quenching, segregation, and disposal of diazirine waste.
Emergency Spill Response Protocol
In the event of an accidental spill of (3-methyl-3H-diazirin-3-yl)-acetic acid outside of a controlled environment, immediate action must be taken to prevent photochemical ignition or inhalation exposure.
-
Isolate the Environment: Immediately turn off all localized heat sources and UV/fluorescent lights. Evacuate non-essential personnel from the immediate vicinity.
-
PPE Escalation: Ensure the response team is equipped with heavy-duty nitrile gloves, a chemically resistant lab coat, and a full face shield.
-
Inert Absorption: Cover the spill generously with an inert, non-combustible absorbent material (e.g., vermiculite or clay-based spill pillows). Do not use paper towels or combustible organic absorbents, as the friction or reactivity could trigger decomposition.
-
Non-Sparking Recovery: Use a plastic or Teflon-coated scoop (never metal) to gently collect the saturated absorbent.
-
Containment: Place the recovered material into an opaque, high-density polyethylene (HDPE) waste bucket. Seal loosely to allow potential gas venting, label as a reactive spill, and contact EHS for immediate emergency pickup.
References
-
Title: Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Source: MDPI (Molecules) URL: [Link]
-
Title: Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: LCSS: Diazomethane (Diazirine, azimethylene) Source: Stanford University Environmental Health & Safety / National Research Council URL: [Link]
Personal protective equipment for handling (3-methyl-3H-diazirin-3-yl)-acetic acid
Comprehensive Safety and Operational Guide: Handling (3-methyl-3H-diazirin-3-yl)-acetic acid
Executive Summary
(3-methyl-3H-diazirin-3-yl)-acetic acid (CAS: 16297-95-3) is a highly specialized aliphatic diazirine utilized extensively in chemical biology and drug discovery. Its primary application is as a 1 in photoaffinity labeling (PAL)[1]. The compact, nearly isosteric nature of the diazirine group allows for minimal steric perturbation when incorporated into biomolecules[1]. However, the inherent reactivity of its strained three-membered ring necessitates strict operational and safety logistics to prevent unintended thermal or photochemical decomposition[1].
Mechanistic Hazards & Causality
The utility of diazirines stems directly from their photochemical properties. Upon irradiation with UV light (typically 350–370 nm), the compound efficiently releases nitrogen gas (N₂) to generate a highly reactive 1[1]. This carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds to form stable covalent linkages[2].
Causality of Hazard: The exact mechanism that makes diazirines valuable makes them hazardous. The extrusion of N₂ is an exothermic process. While small aliphatic diazirines in dilute solutions are generally stable, neat (undiluted) diazirine compounds can be1, potentially leading to explosive decomposition[1]. Furthermore, the compound acts as a severe skin and eye irritant[3].
Personal Protective Equipment (PPE) & Engineering Controls
Every safety protocol must be a self-validating system. The following PPE and engineering controls are mandatory to mitigate exposure and reactivity risks.
Table 1: Mandatory PPE and Engineering Controls
| Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents dermal absorption of the lipophilic acid and protects against local skin irritation[1][3]. |
| Eye/Face Protection | Safety Goggles / Face Shield | Protects against micro-splashes and potential pressure-release events if the compound rapidly decomposes[1][3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Provides a critical barrier against reactive chemical waste and potential exotherms[1]. |
| Engineering Control | Well-Ventilated Fume Hood | Prevents inhalation of volatile decomposition products (e.g., N₂ gas, trace volatile organics)[1][3]. |
Storage and Logistics
Proper storage is critical to maintain the purity and stability of (3-methyl-3H-diazirin-3-yl)-acetic acid. Diazirines are prone to degradation if exposed to ambient light, elevated temperatures, or oxidative environments.
Table 2: Quantitative Parameters for Diazirine Handling and Application
| Parameter | Value / Range | Causality / Rationale |
| Long-term Storage Temp | -80°C | Minimizes thermal decomposition of the strained 3-membered ring[1]. |
| Short-term Storage Temp | -20°C | Sufficient for active daily use while preventing rapid degradation[1]. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents potential oxidation of the diazirine[1]. |
| Container / Light | Amber Vials / PTFE-lined | Prevents premature photochemical decomposition initiated by ambient laboratory lighting[1]. |
| UV Irradiation Wavelength | 350–370 nm | Matches diazirine absorption max; avoids 280 nm light that damages native proteins[1][4]. |
| Labeling Efficiency | 25% – 60% | Varies based on linker length, local pH, and the target amino acid microenvironment[4]. |
Operational Workflow: Photoaffinity Labeling (PAL)
When utilizing (3-methyl-3H-diazirin-3-yl)-acetic acid to synthesize a photoaffinity probe, the downstream application in live cells or lysates requires precise execution to ensure target specificity and prevent premature activation[4][5].
Step-by-Step Methodology: Live-Cell Photoaffinity Labeling
-
Probe Incubation: Dissolve the diazirine-derived probe in an appropriate vehicle (e.g., DMSO). Incubate with live cells (e.g., HEK293T) or lysates, allowing the probe to reach thermodynamic equilibrium with its target[4][5].
-
UV Irradiation: Wash the cells with ice-cold PBS to remove the excess unbound probe. Place the samples on ice and4[4].
-
Self-Validation: Keeping the sample on ice ensures that any observed crosslinking is strictly photochemically driven, definitively ruling out artifacts of thermal degradation.
-
-
Cell Lysis & Enrichment: Lyse the cells using a buffer containing protease inhibitors. If the probe contains an alkyne tag, utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append an isotopically-coded biotin handle for streptavidin enrichment[5].
-
Proteomic Analysis: Perform on-bead trypsin digestion and analyze the released peptides via LC-MS/MS to identify the covalent binding sites[5].
Workflow for diazirine-based photoaffinity labeling and proteomic target identification.
Emergency Response and Waste Disposal Plan
Diazirine-containing waste must never be mixed with standard organic waste streams due to the risk of delayed exothermic decomposition and gas evolution[1][6].
Step-by-Step Methodology: Quenching and Disposal
-
Temperature Control: Transfer the diazirine-containing solution to a round-bottom flask and 6 within a fume hood[6].
-
Quenching: Under vigorous stirring and an inert atmosphere, slowly add a reducing agent (e.g., aqueous sodium thiosulfate) or a weak acid to safely quench residual reactive species[6].
-
Monitor Exotherm: Actively monitor the reaction for heat evolution or bubbling (N₂ release).
-
Self-Validation: Do not proceed to the next step until all gas evolution has ceased, confirming the complete destruction of the diazirine ring[6].
-
-
Neutralization & Disposal: Once quenched, neutralize the solution if necessary (pH ~7) and dispose of the mixture in designated reactive chemical waste containers in accordance with institutional regulations[1][6].
Step-by-step logical workflow for the safe quenching and disposal of diazirine waste.
References
-
Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. PMC. URL: [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
